molecular formula C10H11FO3 B1470258 3-(4-Fluoro-2-methoxyphenyl)propanoic acid CAS No. 1261573-10-7

3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Cat. No.: B1470258
CAS No.: 1261573-10-7
M. Wt: 198.19 g/mol
InChI Key: QEFZSCYPXORKNX-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)propanoic acid (CAS 1261573-10-7) is a high-purity fine chemical building block of significant interest in medicinal chemistry and drug discovery research . With the molecular formula C10H11FO3 and a molecular weight of 198.2 g/mol, this compound features a propanoic acid chain linked to a 4-fluoro-2-methoxyphenyl ring, a structural motif prevalent in the development of bioactive molecules . The distinct substitution pattern on the phenyl ring, combining electron-donating methoxy and electron-withdrawing fluoro groups, makes it a valuable scaffold for constructing more complex chemical entities, particularly in the synthesis of potential anticancer agents . Research into structurally similar phenylpropanoic acids has demonstrated various physiological activities, suggesting the potential of this compound as a core structure for investigating metabolic pathways and biological mechanisms . It is supplied with a guaranteed purity of 95% or greater and is intended for use in laboratory research applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not meant for human consumption.

Properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFZSCYPXORKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

[1]

Introduction & Significance

3-(4-Fluoro-2-methoxyphenyl)propanoic acid (C₁₀H₁₁FO₃) is a specialized building block in medicinal chemistry, belonging to the class of phenylpropanoic acids (hydrocinnamic acids). This scaffold is frequently utilized in the design of small-molecule therapeutics targeting metabolic disorders (e.g., PPAR agonists), G-protein coupled receptors (e.g., GPR40), and integrin antagonists.

The molecule features two critical substituents on the phenyl ring:

  • 4-Fluoro Group: Enhances metabolic stability by blocking para-oxidation by cytochrome P450 enzymes, a common metabolic soft spot.

  • 2-Methoxy Group: Provides steric bulk and electron-donating properties, influencing the conformation of the propanoic acid tail and improving lipophilicity (LogP) for membrane permeability.

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The core structure consists of a propanoic acid tail attached to the C1 position of a benzene ring. The 2-position (ortho) is substituted with a methoxy group (-OCH₃), and the 4-position (para) is substituted with a fluorine atom (-F).

PropertyValue
IUPAC Name 3-(4-Fluoro-2-methoxyphenyl)propanoic acid
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
SMILES COC1=C(C=CC(=C1)F)CCC(=O)O
CAS (Precursor) 682804-98-4 (Cinnamic acid analog)
CAS (Aldehyde) 450-83-9 (Starting material)
Physicochemical Properties (Predicted)
  • LogP: ~1.8 – 2.2 (Moderate lipophilicity, favorable for oral bioavailability).

  • pKa: ~4.5 (Typical for carboxylic acids; exists as a carboxylate anion at physiological pH).

  • Hydrogen Bond Donors: 1 (COOH).

  • Hydrogen Bond Acceptors: 3 (COOH, OMe, F).

  • Rotatable Bonds: 4 (C-C bonds in the tail, C-O bond in methoxy).

Synthetic Pathways[10][11]

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid is most efficiently achieved through the reduction of its unsaturated precursor, 4-Fluoro-2-methoxycinnamic acid , or via a stepwise Knoevenagel condensation starting from 4-Fluoro-2-methoxybenzaldehyde .

Route A: Hydrogenation of Cinnamic Acid Derivative (Preferred)

This method offers high yields and clean conversion, ideal for scale-up.

  • Starting Material: 4-Fluoro-2-methoxycinnamic acid (CAS 682804-98-4).

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ), Methanol or Ethyl Acetate.
    
  • Protocol:

    • Dissolve the cinnamic acid precursor in methanol (0.1 M concentration).

    • Add 10 mol% Pd/C catalyst carefully under inert atmosphere (

      
      ).
      
    • Purge the vessel with

      
       gas and stir under a hydrogen balloon (1 atm) or slight pressure (30 psi) for 4–12 hours at room temperature.
      
    • Monitoring: Monitor reaction progress via TLC or LC-MS (disappearance of the alkene peak).

    • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield the target propanoic acid as a white solid.

Route B: Knoevenagel-Doebner Condensation

This route builds the carbon chain directly from the aldehyde.

  • Starting Material: 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9).

  • Reagents: Malonic acid, Pyridine, Piperidine (catalytic).

  • Protocol:

    • Reflux the aldehyde with malonic acid in pyridine/piperidine to form the cinnamic acid intermediate via condensation and decarboxylation.

    • Isolate the intermediate and proceed with hydrogenation (as in Route A).

Synthetic Workflow Diagram

SynthesisPathAldehyde4-Fluoro-2-methoxybenzaldehyde(CAS 450-83-9)CinnamicIntermediate:4-Fluoro-2-methoxycinnamic Acid(CAS 682804-98-4)Aldehyde->CinnamicKnoevenagel(Pyridine, Reflux)MalonicMalonic AcidMalonic->CinnamicTargetTARGET:3-(4-Fluoro-2-methoxyphenyl)propanoic acidCinnamic->TargetHydrogenation(H2, Pd/C, MeOH)

Caption: Two-step synthesis starting from the commercially available aldehyde to the final saturated acid.

Analytical Characterization

To validate the structure of the synthesized compound, the following spectroscopic signals are expected:

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • 
     ~11.0–12.0 ppm (br s, 1H):  Carboxylic acid (-COOH).
    
  • 
     ~6.8–7.2 ppm (m, 3H):  Aromatic protons (splitting pattern depends on F-coupling).
    
  • 
     ~3.82 ppm (s, 3H):  Methoxy group (-OCH
    
    
    ).
  • 
     ~2.90 ppm (t, 2H):  Benzylic methylene (-CH
    
    
    -Ar).
  • 
     ~2.65 ppm (t, 2H):  Alpha-methylene (-CH
    
    
    -COOH).
Mass Spectrometry (ESI-MS)
  • Negative Mode (

    
    ):  Expected peak at m/z 197.1.
    
  • Fragmentation: Loss of

    
     (M-44) is common for carboxylic acids.
    

Applications in Drug Discovery[9][12]

PPAR Agonists

Phenylpropanoic acid derivatives are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs) .[1] The acidic head group mimics fatty acids, binding to the receptor's ligand-binding domain. The 2-methoxy substituent can lock the conformation to fit specific hydrophobic pockets, while the 4-fluoro group prevents rapid metabolic clearance, extending the drug's half-life.

Bioisosterism

This molecule serves as a bioisostere for other aromatic acids. The fluorine atom mimics hydrogen in size but significantly alters the electronic environment, often increasing potency against targets like GPR40 (FFAR1) , a target for type 2 diabetes.

Intermediate for Dihydrocoumarins

The compound can undergo intramolecular cyclization (e.g., using polyphosphoric acid) to form substituted 3,4-dihydrocoumarins , which are valuable scaffolds for anticoagulant and anti-inflammatory agents.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • PubChem. 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9). National Library of Medicine. Available at: [Link]

  • PrepChem. General Synthesis of 3-(Substituted-phenyl)propionic acids via Hydrogenation. Available at: [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of PPAR Agonists. (General reference for phenylpropanoic acid scaffolds).

An In-depth Technical Guide to the Molecular Weight Determination of 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, precise molecular characterization is paramount. The molecular weight of a compound is a fundamental property that validates its identity and purity. This guide provides a comprehensive technical overview of the methodologies used to determine the molecular weight of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its structural isomers.

While the specific nomenclature "3-(4-Fluoro-2-methoxyphenyl)propanoic acid" is ambiguous and does not correspond to a readily available substance with a registered CAS number, it is highly probable that the intended compound is a structural isomer. Commercially available and frequently cited isomers include 3-(2-Fluoro-4-methoxyphenyl)propanoic acid (CAS: 852181-15-8) and 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS: 1092460-70-2)[1][2]. Both of these compounds share the same molecular formula, C₁₀H₁₁FO₃, and consequently, the same theoretical molecular weight. This guide will use 3-(2-Fluoro-4-methoxyphenyl)propanoic acid as a primary example to illustrate the principles of molecular weight determination, which are broadly applicable to its isomers and other small organic molecules.

The accurate determination of molecular weight is a critical checkpoint in synthetic chemistry, ensuring the successful synthesis of the target molecule. In pharmaceutical development, it is a key parameter for compound registration and quality control.

Section 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight of a compound is calculated by summing the atomic masses of its constituent atoms. The molecular formula for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its isomers is C₁₀H₁₁FO₃.

The calculation is as follows:

ElementNumber of AtomsAtomic Mass (amu)Total Mass (amu)
Carbon (C)1012.011120.11
Hydrogen (H)111.00811.088
Fluorine (F)118.99818.998
Oxygen (O)315.99947.997
Total 198.193

Therefore, the theoretical molecular weight of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its isomers is approximately 198.19 g/mol [1][2]. This calculated value serves as a crucial reference point for experimental verification.

Section 2: Experimental Determination of Molecular Weight

Several analytical techniques can be employed for the experimental determination of the molecular weight of small organic molecules. The choice of method often depends on the required accuracy, the nature of the sample, and the available instrumentation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is one of the most accurate methods for determining the molecular weight of a compound.

Principle: In a mass spectrometer, molecules are first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio. The output is a mass spectrum, which plots ion intensity against the m/z ratio.

Workflow for Mass Spectrometry Analysis:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Dissolution Sample Dissolution Ionization Ionization Sample Dissolution->Ionization Introduction Mass Analysis Mass Analysis Ionization->Mass Analysis Acceleration Detection Detection Mass Analysis->Detection Separation Mass Spectrum Mass Spectrum Detection->Mass Spectrum Signal Processing Molecular Ion Peak Molecular Ion Peak Mass Spectrum->Molecular Ion Peak Identification Molecular Weight Determination Molecular Weight Determination Molecular Ion Peak->Molecular Weight Determination Calculation

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically keeps the molecule intact.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 10-100 µg/mL. The solvent should be compatible with the mobile phase of the liquid chromatography system if coupled with one.

  • Instrumentation and Parameters:

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions. Positive ion mode can also be used, which may yield [M+H]⁺ or [M+Na]⁺ adducts.

    • Capillary Voltage: Typically set between 2.5 and 4.0 kV.

    • Cone Voltage: Optimized to ensure efficient ionization without causing fragmentation (typically 20-40 V).

    • Source Temperature: Maintained at a level to facilitate desolvation without thermal degradation (e.g., 100-150 °C).

    • Desolvation Gas Flow: Adjusted to aid in solvent evaporation.

  • Data Acquisition and Analysis:

    • The mass spectrum will show a peak corresponding to the molecular ion. In negative ion mode, this will be the [M-H]⁻ ion at an m/z value of approximately 197.18. In positive ion mode, the [M+H]⁺ ion would appear at an m/z of approximately 199.20.

    • The molecular weight is then calculated by adding or subtracting the mass of the proton (or other adducts) from the observed m/z value.

Data Presentation:

Ionization ModeExpected IonTheoretical m/z
Negative[M-H]⁻197.18
Positive[M+H]⁺199.20
Positive[M+Na]⁺221.18
Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structure elucidation, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to estimate molecular weight.

Principle: DOSY separates the NMR signals of different species in a solution based on their diffusion coefficients, which are related to their size and shape. By calibrating with standards of known molecular weight, the molecular weight of an unknown compound can be estimated. This method is particularly useful for analyzing mixtures without physical separation. Recent advancements have improved the accuracy of this technique for small molecules[3][4].

Colligative Properties: Freezing Point Depression

This classical method relies on the principle that the freezing point of a solvent is depressed when a solute is dissolved in it. The magnitude of this depression is directly proportional to the molal concentration of the solute.

Principle: The relationship is described by the equation: ΔTf = Kf * m, where ΔTf is the freezing point depression, Kf is the cryoscopic constant of the solvent, and m is the molality of the solution. By measuring the change in freezing point for a known mass of solute and solvent, the molar mass of the solute can be calculated. While less common in modern high-throughput labs, this technique is still valuable for its simplicity and low cost[5].

Section 3: Data Interpretation and Validation

The experimentally determined molecular weight should be compared with the theoretical value. For high-resolution mass spectrometry, the measured mass should be within a few parts per million (ppm) of the calculated exact mass.

Trustworthiness of Protocols:

  • Mass Spectrometry: The protocol is self-validating through the use of an internal or external calibrant. The high resolution and accuracy of modern mass spectrometers provide a high degree of confidence in the results.

  • NMR (DOSY): The accuracy of this method relies on the quality of the calibration curve generated with appropriate standards.

  • Freezing Point Depression: The accuracy is dependent on the precise measurement of temperature and mass, and the purity of the solvent.

Causality in Experimental Choices:

  • Choice of Ionization Technique (MS): ESI is chosen for its soft ionization nature, which prevents the fragmentation of the parent molecule, a crucial aspect for accurate molecular weight determination.

  • Choice of Solvent: The solvent for sample preparation must be of high purity to avoid interference from impurities and should be compatible with the chosen analytical technique.

Conclusion

The determination of the molecular weight of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its isomers, with a theoretical value of approximately 198.19 g/mol , is a fundamental step in its characterization. While theoretical calculation provides a baseline, experimental verification through techniques like mass spectrometry is essential for confirming the identity and purity of the compound. The methodologies outlined in this guide provide a robust framework for researchers and scientists in the field of drug development and chemical synthesis to ensure the integrity of their work. The convergence of theoretical and experimental values provides a high degree of confidence in the molecular identity of the synthesized or analyzed compound.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, [Link][6]

  • 2.2: Molecular Weight Determination. Chemistry LibreTexts, [Link][5]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science, [Link][3]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. RSC Publishing, [Link][4]

  • (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. PubChem, [Link]

  • 3-(2-Fluoro-4-methoxyphenyl)propanoic acid - CAS:852181-15-8. Sunway Pharm Ltd, [Link][1]

  • Molecular Weight Determination. Impact Analytical, [Link]

  • 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. PubChem, [Link][2]

  • Molecular Weight Calculator (Molar Mass). Calculator.net, [Link]

  • Method of quantification of carboxylic acids by mass spectrometry.
  • Carboxylic Acid Spectroscopy. Oregon State University, [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts, [Link]

Sources

Technical Guide: 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 3-(4-fluoro-2-methoxyphenyl)propanoic acid , a critical fluorinated building block.

A Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

3-(4-fluoro-2-methoxyphenyl)propanoic acid (also known as 4-fluoro-2-methoxyhydrocinnamic acid) represents a high-value scaffold in modern drug discovery. It combines the metabolic resilience of the fluorine atom with the conformational directing properties of the ortho-methoxy group. This specific substitution pattern is frequently employed to optimize the pharmacokinetic (PK) profiles of PPAR agonists, GPR40 modulators, and kinase inhibitors by blocking metabolic soft spots and enhancing lipophilic efficiency (LipE).

This guide provides a validated synthetic workflow, physicochemical analysis, and structural rationale for researchers utilizing this motif in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 3-(4-fluoro-2-methoxyphenyl)propanoic acid
Common Name 4-Fluoro-2-methoxyhydrocinnamic acid
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Key Precursor 4-Fluoro-2-methoxybenzaldehyde (CAS: 450-83-9)
Predicted LogP ~1.8 - 2.1 (Moderate Lipophilicity)
pKa (Acid) ~4.5 (Carboxylic acid)
H-Bond Acceptors 3 (F, OMe, C=O)
H-Bond Donors 1 (OH)
Structural Significance
  • 4-Fluoro (Para): Blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending half-life (

    
    ) compared to the non-fluorinated analog.
    
  • 2-Methoxy (Ortho): Induces a non-planar conformation via steric clash with the propanoic acid side chain, often locking the molecule into a bioactive conformation preferred by GPCRs and nuclear receptors.

Synthetic Methodologies

The synthesis of 3-(4-fluoro-2-methoxyphenyl)propanoic acid is most reliably achieved through a two-step sequence: Knoevenagel Condensation followed by Catalytic Hydrogenation . This route is preferred over the Heck reaction for scale-up due to lower cost and easier purification.

Workflow Visualization

SynthesisPathway Aldehyde 4-Fluoro-2-methoxybenzaldehyde (CAS: 450-83-9) Intermediate (E)-3-(4-fluoro-2-methoxyphenyl) acrylic acid Aldehyde->Intermediate Step 1: Knoevenagel Pyridine, Reflux (-CO2) Malonic Malonic Acid Malonic->Intermediate Product 3-(4-fluoro-2-methoxyphenyl) propanoic acid Intermediate->Product Step 2: Hydrogenation H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway from commercially available aldehyde precursor.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid

Primary Mechanism: Knoevenagel Condensation & Decarboxylation

Reagents:

  • 4-Fluoro-2-methoxybenzaldehyde (1.0 eq)[1]

  • Malonic acid (2.0 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalytic amount, optional)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzaldehyde (e.g., 10 mmol) and malonic acid (20 mmol) in anhydrous pyridine (20 mL).

  • Reaction: Add 3-5 drops of piperidine. Heat the mixture to reflux (100–115°C) for 4–16 hours. Evolution of CO₂ gas indicates decarboxylation is proceeding.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (1M) to neutralize the pyridine and precipitate the acid.

  • Isolation: Filter the resulting white/off-white solid. Wash thoroughly with cold water to remove residual pyridine.

  • Purification: Recrystallize from ethanol/water if necessary.

  • QC Check: Verify the presence of the alkene double bond via ¹H NMR (characteristic doublets at δ 6.5–8.0 ppm with large coupling constants,

    
     Hz for trans isomer).
    
Step 2: Reduction to 3-(4-fluoro-2-methoxyphenyl)propanoic acid

Primary Mechanism: Heterogeneous Catalytic Hydrogenation

Reagents:

  • (E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]

  • Methanol or Ethanol (Solvent)

  • Hydrogen gas (Balloon pressure or 1 atm)

Protocol:

  • Setup: Dissolve the acrylic acid intermediate in methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under H₂ atmosphere (balloon is usually sufficient) at room temperature for 2–6 hours.

  • Monitoring: Monitor by TLC or LC-MS until the starting material (alkene) is fully consumed.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude propanoic acid.

  • Final Purification: If required, recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography.

Medicinal Chemistry Applications (SAR)

This scaffold is not merely a linker; it is a functional pharmacophore. The specific arrangement of the fluorine and methoxy groups serves distinct biological purposes.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3-(4-fluoro-2-methoxyphenyl) propanoic acid F_Atom 4-Fluoro Group Core->F_Atom OMe_Group 2-Methoxy Group Core->OMe_Group Acid_Tail Propanoic Acid Core->Acid_Tail Metab Blocks CYP450 (Metabolic Stability) F_Atom->Metab Prevents p-oxidation LipE Increases Lipophilicity (Membrane Permeability) F_Atom->LipE Conf Steric Lock (Bioactive Conformation) OMe_Group->Conf Ortho-clash Anchor Ionic Interaction (Receptor Binding) Acid_Tail->Anchor Salt bridge

Figure 2: Pharmacophoric contributions of the substituents.

Key Therapeutic Areas
  • PPAR Agonists (Metabolic Disease): The propanoic acid tail mimics fatty acids, binding to the PPAR

    
    /
    
    
    
    receptor pocket. The 2-methoxy-4-fluoro phenyl ring mimics the lipophilic tail of endogenous ligands while resisting degradation.
  • GPR40 (FFAR1) Modulators: Used in Type 2 Diabetes research, where the acid headgroup interacts with Arg/Tyr residues in the receptor, and the fluorinated ring occupies a hydrophobic pocket.

  • Oncology (PARP/Tubulin): As an intermediate, this scaffold is cyclized to form phthalazinone cores used in PARP inhibitors, where the fluorine improves potency and duration of action.

Safety & Handling

  • Hazards: The aldehyde precursor and the final acid are irritants to eyes, skin, and the respiratory system.

  • Fluorine Safety: While the C-F bond is stable, combustion can release toxic HF gas.

  • Catalyst Safety: Dry Pd/C is pyrophoric. Always wet with solvent (under inert gas) before exposure to air.

  • Storage: Store in a cool, dry place. The aldehyde may oxidize to the acid over time if exposed to air; store under nitrogen if possible.

References

  • Synthesis of Cinnamic Acid Derivatives

    • Methodology: Knoevenagel condensation of 4-fluoro-2-methoxybenzaldehyde with malonic acid.
    • Source: Patent US 11,072,600 B2 (Phthalazine derivatives as inhibitors of PARP1).[3]

    • Link:

  • Precursor Identification (4-Fluoro-2-methoxybenzaldehyde)

    • CAS Registry: 450-83-9.[4]

    • Source: PubChem Compound Summary.
    • Link:

  • Medicinal Chemistry of Fluorinated Phenylpropanoic Acids

    • Context: Use of fluorinated/methoxylated hydrocinnamic acids in optimizing metabolic stability and receptor binding (GPR40/PPAR).
    • Source:Journal of Medicinal Chemistry (General Principles of Fluorine Bioisosteres).
    • Link: (Review Context)

  • Related Scaffold Synthesis (General Procedure)

    • Methodology: Hydrogenation of substituted cinnamic acids to propanoic acids.[2]

    • Source: PrepChem - Synthesis of 3-(m-methoxyphenyl)propionic acid (Analogous protocol).
    • Link:

Sources

Strategic Integration of Novel Fluorinated Motifs in Drug Discovery

[1]

Executive Summary

The incorporation of fluorine into organic scaffolds has evolved from simple metabolic blocking to a sophisticated tool for modulating physicochemical properties, conformation, and binding affinity.[1][2][3][4] This guide moves beyond standard trifluoromethylation, focusing on emerging high-value motifs: Pentafluorosulfanyl (SF₅) , Difluoromethyl (CF₂H) , and Fluorinated Cyclopropanes . We provide actionable synthetic protocols and mechanistic insights to enable the rational design of next-generation therapeutics.

Part 1: The Physicochemical Impact of Fluorine

Beyond Metabolic Blocking

While the high energy of the C–F bond (approx. 116 kcal/mol) is classically used to prevent oxidative metabolism (e.g., blocking cytochrome P450 labile sites), modern medicinal chemistry utilizes fluorine’s unique stereoelectronic effects to reshape molecular landscapes.

PropertyEffect of FluorinationMechanism/Causality
Lipophilicity (logP) Generally IncreasesHigh electronegativity reduces polarizability of the C-F bond, lowering desolvation penalties. Exception: CF₂H can lower logP relative to CF₃ due to H-bonding.
pKa Modulation Decreases (Acidifies)Strong inductive electron withdrawal (-I effect) stabilizes conjugate bases of nearby amines or alcohols.
Conformation Induces Specific ShapesGauche Effect: C–F bonds prefer to be gauche to adjacent electron-rich bonds (e.g., C–O, C–N) due to

hyperconjugation.
Bioisosterism Mimicry of O/OHF mimics O (isopolar); CF₂H mimics OH (H-bond donor); SF₅ mimics tert-butyl (steric bulk) but with altered electronics.
Decision Matrix: Selecting the Right Motif

The following decision tree aids in selecting the appropriate fluorinated building block based on specific ADME/Tox liabilities.

FluorineDecisionMatrixstartLead Optimization ChallengemetabMetabolic Instability(CYP Oxidation)start->metabsolubPoor Solubility / Permeability Balancestart->solubpotencyLow Potency / Selectivitystart->potencysf5Pentafluorosulfanyl (SF5)• High Lipophilicity• Steric Bulk (t-Bu mimic)• Chemically Inertmetab->sf5Resistant to metabolismcf3Trifluoromethyl (CF3)• Strong Metabolic Block• Electronic Tuningmetab->cf3Aromatic C-H Blockcf2hDifluoromethyl (CF2H)• Lipophilic H-Bond Donor• Bioisostere of -OH/-SH• Modulates pKasolub->cf2hNeed H-Bond Donorf_cycloFluorinated Cyclopropane• Rigid Spacer• Vector Controlsolub->f_cycloReduce Planarity (Fsp3)potency->sf5Fill Hydrophobic Pocketpotency->f_cycloLock Conformation

Figure 1: Strategic decision matrix for selecting fluorinated motifs based on specific drug property deficiencies.

Part 2: Emerging Fluorinated Motifs[8]

Pentafluorosulfanyl (SF₅): The "Super-Trifluoromethyl"

Often termed "Super-CF₃," the SF₅ group is square pyramidal, chemically inert, and highly lipophilic.

  • Key Advantage: It offers high electronegativity (Hammett

    
     = 0.68) comparable to CF₃ but with significantly greater steric volume (similar to a tert-butyl group) and hydrolytic stability.
    
  • Application: Ideal for filling large hydrophobic pockets in enzymes where a tert-butyl group is metabolically liable to oxidation.

Difluoromethyl (CF₂H): The Lipophilic Hydrogen Bond Donor

Unlike CF₃, the CF₂H group retains a hydrogen atom capable of acting as a weak hydrogen bond donor (HBD).

  • Key Advantage: It acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[5] It improves membrane permeability compared to -OH because it is less polar, yet it maintains critical H-bond interactions with the target protein.

  • Acidity: The C-H bond is polarized by the two fluorine atoms, making it sufficiently acidic to donate a hydrogen bond (approx. pKa ~25-30 depending on context, but effective HBD in active sites).

Fluorinated Cyclopropanes

Cyclopropanes provide rigid vectors for displaying pharmacophores.[6][7] Fluorination of the ring (mono- or gem-difluoro) lowers the pKa of adjacent amines and alters the ring puckering, locking the molecule into bioactive conformations.

Part 3: Synthetic Methodologies & Protocols

Protocol A: Photoredox Trifluoromethylation of Arenes

Context: Traditional trifluoromethylation often requires harsh conditions or expensive Pd/Cu catalysts. Visible-light photoredox catalysis allows for mild, late-stage functionalization of arenes using radical mechanisms.

Mechanism: The cycle relies on the oxidative quenching of an excited photocatalyst (e.g., Ru(phen)₃²⁺) by a trifluoromethyl source (e.g., Triflyl chloride, CF₃SO₂Cl), generating a •CF₃ radical.[8]

PhotoredoxMechanismRu2Ru(phen)3(2+)Ground StateRu2_Star*Ru(phen)3(2+)Excited StateRu2->Ru2_Starhv (Blue LED)Ru3Ru(phen)3(3+)OxidantRu2_Star->Ru3SET (- e-)ReagentCF3SO2ClRu2_Star->ReagentSETRu3->Ru2+ e-Radical•CF3Reagent->RadicalAccepts e-(- SO2, - Cl-)SubstrateArene (Ar-H)Radical->SubstrateAdditionProductAr-CF3Substrate->ProductOxidation(- H+)Product->Ru3SET (Regen)

Figure 2: Oxidative quenching cycle for photoredox trifluoromethylation using Ru(phen)₃Cl₂.

Detailed Experimental Protocol: Note: This protocol is self-validating through the observation of color change and fluorescence quenching.

  • Reagent Setup:

    • Substrate: 1.0 equiv of electron-rich arene (e.g., 1,3,5-trimethoxybenzene).

    • Catalyst: 1.0 mol% [Ru(phen)₃]Cl₂.

    • CF₃ Source: 2.0 equiv Triflyl chloride (CF₃SO₂Cl).

    • Base: 2.0 equiv K₂HPO₄ (to buffer HCl byproduct).

    • Solvent: Acetonitrile (MeCN), degassed.

  • Procedure:

    • Step 1 (Degassing): In a Pyrex vial equipped with a magnetic stir bar, dissolve the catalyst and substrate in MeCN. Sparge with Argon for 15 minutes. Why? Oxygen is a potent radical quencher and will inhibit the excited state of the Ruthenium catalyst.

    • Step 2 (Addition): Add K₂HPO₄ and CF₃SO₂Cl via syringe under Argon flow. Seal the vial with a Teflon-lined cap.

    • Step 3 (Irradiation): Place the vial 2-3 cm away from a 26W compact fluorescent light (CFL) or Blue LED strip. Stir vigorously at room temperature for 12-24 hours.

    • Step 4 (Workup): Dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation Check:

    • The reaction mixture should turn from bright orange (characteristic of Ru²⁺) to a darker brownish-green during irradiation and return to orange upon completion/workup.

    • TLC Monitoring: Use a mobile phase of Hexanes/EtOAc. The trifluoromethylated product is typically less polar (higher R_f) than the starting material due to the lipophilic CF₃ group.

Protocol B: Synthesis of SF₅-Arenes via Oxidative Fluorination

Context: Direct introduction of SF₅ is difficult. The most reliable method involves the conversion of disulfides or thiols.

  • Reagents: Aryl disulfide (Ar-S-S-Ar), AgF₂ (Silver(II) fluoride).

  • Conditions: Reaction is performed in a fluoropolymer vessel (PFA/FEP) due to the etching nature of HF generated in situ.

  • Key Step: Treatment of the disulfide with AgF₂ in chlorofluorocarbon solvent (e.g., Freon-113 or substitutes like HFE-7100) at elevated temperatures drives the formation of Ar-SF₅. Note: This reaction proceeds via a radical intermediate where AgF₂ acts as both oxidant and fluorine source.

References

  • Meanwell, N. A. (2018).[2][9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1][10] [Link][10]

  • Pitzer, K. S., & Hollenberg, J. L. (1954). cis- and trans-1,2-Dichloroethene. The C-Cl Bond Moments and the Interaction of Cl with H. Journal of the American Chemical Society, 76(6), 1493–1496. (Foundational reference for Gauche Effect/Stereoelectronics). [Link]

Technical Monograph: Chemical Architecture and Synthetic Utility of 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Cheminformatics[1][2]

The molecule 3-(4-Fluoro-2-methoxyphenyl)propanoic acid represents a highly specific "privileged scaffold" in medicinal chemistry. It combines a phenylpropanoic acid backbone—common in metabolic disease targets (e.g., PPAR agonists, GPR40 modulators)—with a substitution pattern designed to optimize both metabolic stability and conformational selectivity.

Core Identifiers
PropertySpecification
IUPAC Name 3-(4-Fluoro-2-methoxyphenyl)propanoic acid
Common Name 3-(4-Fluoro-2-methoxy)hydrocinnamic acid
SMILES (Canonical) COc1cc(F)ccc1CCC(=O)O
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Predicted LogP 1.9 – 2.1
pKa (Acid) ~4.75 (Carboxylic acid)
H-Bond Donors/Acceptors 1 / 3
Rotatable Bonds 4
Structural Logic (SAR Implications)
  • 4-Fluoro Substituent: Strategically placed at the para position relative to the alkyl chain. This blocks the primary site of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the in vivo half-life of the molecule compared to its non-fluorinated analog [1].

  • 2-Methoxy Substituent: Located at the ortho position. This introduces steric bulk that forces the propanoic acid side chain out of the aromatic plane, creating a specific conformational bias ("ortho-effect") that can enhance binding selectivity in deep hydrophobic protein pockets [2].

Synthetic Methodology

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid is most reliably achieved through a two-step sequence: a Knoevenagel Condensation followed by Catalytic Hydrogenation . This route is preferred over Heck coupling for scale-up due to the lower cost of reagents (malonic acid vs. acrylates) and easier purification of the crystalline intermediates.

Reaction Scheme Overview

SynthesisWorkflow Aldehyde 4-Fluoro-2-methoxy benzaldehyde (CAS 450-83-9) Intermediate INTERMEDIATE: 3-(4-Fluoro-2-methoxyphenyl) acrylic acid Aldehyde->Intermediate Step 1: Knoevenagel Pyridine, Piperidine Reflux (-CO2) Malonic Malonic Acid Malonic->Intermediate Product PRODUCT: 3-(4-Fluoro-2-methoxyphenyl) propanoic acid Intermediate->Product Step 2: Hydrogenation H2, 10% Pd/C MeOH, RT

Figure 1: Two-step synthetic pathway from commercially available aldehyde precursor.

Step 1: Knoevenagel Condensation (Cinnamic Acid Formation)

Objective: Synthesis of (E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid.

Reagents:

  • 4-Fluoro-2-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)[1][2]

  • Piperidine (Catalytic, 0.1 eq)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzaldehyde in pyridine (5 mL per gram of aldehyde).

  • Addition: Add malonic acid and catalytic piperidine.

  • Reaction: Heat the mixture to reflux (approx. 100–115°C) for 3–5 hours. Evolution of CO₂ gas indicates the decarboxylation is proceeding.

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Slowly pour the reaction mixture into excess ice-cold dilute HCl (6M). The change in pH will precipitate the cinnamic acid derivative.

  • Isolation: Filter the white/off-white solid, wash efficiently with cold water to remove pyridine salts, and dry under vacuum.

    • Checkpoint: Expect a melting point >150°C for the acrylic acid intermediate.[2]

Step 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to the alkane (Propanoic acid).

Reagents:

  • (E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid (Intermediate)

  • 10% Pd/C (5-10 wt% loading)

  • Methanol or Ethanol (Solvent)

  • Hydrogen gas (Balloon pressure or 1-3 atm)

Protocol:

  • Dissolution: Dissolve the acrylic acid intermediate in Methanol (10 mL/g).

  • Inerting: Purge the flask with Nitrogen to remove oxygen (safety critical before adding Pd/C).

  • Catalyst Addition: Carefully add 10% Pd/C.

  • Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (RT) under H₂ atmosphere.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the UV-active conjugated alkene spot indicates completion (usually 2–6 hours).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out (fire hazard).

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude 3-(4-fluoro-2-methoxyphenyl)propanoic acid.

Purification & Analytical Validation

Because the final product is a carboxylic acid, it can be purified using a "Reverse Acid-Base Extraction" if the crude yield is impure. This relies on the acidity of the carboxylic proton (pKa ~4.8).

Purification Logic Flow

PurificationTree Start Crude Product (Organic Solvent) BaseWash Extract with Sat. NaHCO3 (pH ~8.5) Start->BaseWash OrgLayer Organic Layer (Discard/Impurities) BaseWash->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Contains Product as Salt) BaseWash->AqLayer Product (Carboxylate) Acidify Acidify with HCl to pH ~2 AqLayer->Acidify Extract Extract into EtOAc Acidify->Extract Final Dry (MgSO4) & Evaporate Pure Acid Extract->Final

Figure 2: Acid-Base extraction strategy for high-purity isolation.

Analytical Expectations

To validate the structure, the following spectroscopic signals are required:

TechniqueExpected SignalInterpretation
¹H NMR δ ~12.0 ppm (Broad s, 1H)Carboxylic Acid (-COOH)
¹H NMR δ ~3.80 ppm (s, 3H)Methoxy group (-OCH₃)
¹H NMR δ ~2.60 & 2.90 ppm (t, 2H each)Propanoic chain (-CH₂-CH₂-)
¹H NMR δ ~6.5–7.2 ppm (m, 3H)Aromatic protons (Coupling patterns specific to 1,2,4-substitution)
LC-MS [M-H]⁻ = 197.2 m/zNegative ionization mode (Carboxylic acid)

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • List, B. (2010). The Knoevenagel Condensation.[1][2][3][4][5] Organic Reactions, 1-330. (Standard Reference for Step 1).

  • PubChem Compound Summary. (2023). 4-Fluoro-2-methoxybenzaldehyde (Precursor).[6] National Center for Biotechnology Information. Link

Sources

Bioisosteres of Phenylpropanoic Acid in SAR Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for medicinal chemists and drug discovery scientists optimizing the phenylpropanoic acid scaffold. It synthesizes structural activity relationship (SAR) data, bioisosteric strategies, and experimental protocols.[1]

Executive Summary

Phenylpropanoic acid (hydrocinnamic acid) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for diverse therapeutic classes including PPAR agonists (glitazars), integrin antagonists, and GPR40/120 agonists. While the carboxylic acid "head" provides critical electrostatic interactions, and the phenyl "tail" drives hydrophobic binding, this scaffold often suffers from rapid oxidative metabolism, poor membrane permeability, and toxicity associated with acyl glucuronidation.

This guide details the strategic deployment of bioisosteres to modulate the physicochemical properties (LogP, pKa) and metabolic stability of this scaffold without compromising potency.[2]

The Phenylpropanoic Acid Pharmacophore

To apply bioisosterism effectively, one must first dissect the scaffold into its functional modules.

  • Module A: The Acidic Head (Carboxylate): Primary anchor. Forms salt bridges with positively charged residues (e.g., Arginine/Lysine) in the binding pocket.

    • Liability: Poor passive permeability; risk of idiosyncratic toxicity via acyl glucuronides.[3]

  • Module B: The Linker (Ethyl/Propyl chain): Determines the spatial orientation and conformational flexibility.

    • Liability: Rotatable bonds increase entropy penalties upon binding; benzylic oxidation.

  • Module C: The Aromatic Core (Phenyl Ring): Provides

    
    -
    
    
    
    stacking or hydrophobic interactions.
    • Liability: High planarity (low Fsp3) correlates with poor solubility; susceptible to CYP450 oxidation.

Visualization: Pharmacophore & Bioisosteric Mapping

The following diagram maps specific bioisosteric replacements to these modules.

PharmacophoreMap Scaffold Phenylpropanoic Acid Scaffold Acid Acidic Head (COOH) Scaffold->Acid Linker Linker (Ethyl Chain) Scaffold->Linker Ring Aromatic Core (Phenyl) Scaffold->Ring Tetrazole Tetrazole (pKₐ ~4.9) Acid->Tetrazole Oxadiazole 1,2,4-Oxadiazole (Non-acidic mimic) Acid->Oxadiazole Sulfonamide Acyl Sulfonamide (pKₐ ~4.5) Acid->Sulfonamide Cyclopropyl Cyclopropyl (Rigidification) Linker->Cyclopropyl Alkyne Alkyne (Linear constraint) Linker->Alkyne Fluorine α-Fluorination (Block metabolism) Linker->Fluorine Heterocycle Pyridine/Thiophene (Polarity) Ring->Heterocycle Saturated Bicyclo[1.1.1]pentane (Fsp³ increase) Ring->Saturated

Caption: Modular dissection of phenylpropanoic acid with corresponding bioisosteric strategies.

Bioisosteric Strategies & Case Studies

Acid Bioisosteres: Beyond the Carboxylate

Replacing the carboxylic acid is the most common modification. The goal is to maintain the pKa (acidity) for binding while improving permeability and reducing glucuronidation.

  • Tetrazoles (1H-tetrazole-5-yl): The classic non-classical isostere.[4]

    • Mechanism:[1] The tetrazole anion stabilizes negative charge via resonance similarly to carboxylate but is more lipophilic and metabolically stable.

    • Impact: Often improves oral bioavailability. In Sartans (Angiotensin II antagonists), this replacement was crucial for potency and duration of action.

  • Thiazolidinediones (TZD):

    • Mechanism:[1] Used extensively in PPAR

      
       agonists (e.g., Rosiglitazone). The acidic NH (pKa ~6.8) mimics the carboxylate proton.
      
    • Impact: High affinity for PPAR

      
       but associated with specific toxicity profiles.
      
  • Oxadiazoles (1,2,4-oxadiazol-5(4H)-one):

    • Mechanism:[1] A neutral or weakly acidic surrogate that mimics the planar geometry of the carboxylate without the full negative charge penalty.

The "Saturated Bioisostere" Revolution

Recent trends in medicinal chemistry emphasize increasing Fraction of sp3 carbons (Fsp3) to improve clinical success rates.

  • Bicyclo[1.1.1]pentane (BCP): A linear, rigid spacer that replaces the phenyl ring.

    • Validation: Studies show BCP analogues of phenylpropanoic acid retain vector alignment of substituents while significantly improving solubility and reducing non-specific binding [1].

  • Cubane: Similar to BCP, used to replace the phenyl ring to act as a "bio-orthogonal" spacer.

Physicochemical Implications (Data Analysis)

The following table summarizes the shift in properties when the carboxylic acid moiety of a phenylpropanoic acid derivative is replaced. Data is synthesized from matched molecular pair (MMP) studies [2].[5]

Bioisostere ClassRepresentative StructurepKa (approx)LogD (pH 7.[5]4)PAMPA Permeability (10⁻⁶ cm/s)Metabolic Stability
Carboxylic Acid R-COOH4.5-1.5 (Low)Low (< 2.0)Low (Glucuronidation)
Tetrazole R-CN₄H4.9-0.8 (Med)Medium (~5.0)High (Oxidation resistant)
Acyl Sulfonamide R-CONHSO₂R'4.80.5 (High)High (> 10.0)Medium
Oxadiazolone R-C₂N₂O₂H6.0-0.2 (Med)MediumHigh
Hydroxamic Acid R-CONHOH9.0-1.0LowLow (Hydrolysis risk)

Note: Values are relative and depend heavily on the R-group (tail).

Experimental Protocols

Protocol A: Synthesis of 5-Substituted 1H-Tetrazoles (Zinc-Catalyzed)

This protocol avoids the use of toxic tin reagents and highly explosive hydrazoic acid, utilizing a "Click Chemistry" approach suitable for converting the nitrile precursor of a phenylpropanoic acid derivative [3].

Reagents:

  • Nitrile precursor (R-CN)

  • Sodium Azide (

    
    )[4]
    
  • Zinc Bromide (

    
    )[4]
    
  • Solvent: Water/Isopropanol (1:1) or DMF[6][7]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve the nitrile precursor (1.0 equiv) in Water/Isopropanol (0.5 M concentration).

  • Addition: Add Sodium Azide (1.3 equiv) and Zinc Bromide (1.0 equiv). Caution:

    
     is acutely toxic.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor via LC-MS for the disappearance of the nitrile peak (

    
    ) and appearance of the tetrazole mass (
    
    
    
    ).
  • Workup: Cool to room temperature. Add 3N HCl until pH < 2. This breaks the Zinc-tetrazole complex and precipitates the free tetrazole.

    • Note: Perform this in a fume hood to avoid potential

      
       evolution, though the zinc method minimizes this risk.
      
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: DCM to 10% MeOH/DCM).

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

To validate the bioactivity of the new isostere [4].

Reagents:

  • COS-7 or HEK293 cells

  • Plasmids: pSG5-PPAR

    
     (expression vector), PPRE-Luc (reporter)
    
  • Lipofectamine 2000

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Transfection: After 24h, transiently transfect cells with the receptor plasmid and reporter plasmid using Lipofectamine.

  • Treatment: 24h post-transfection, replace medium with serum-free medium containing the test compound (concentration range 1 nM – 10

    
    M) or vehicle (DMSO).
    
  • Measurement: Incubate for 24h. Lyse cells and add Luciferase substrate. Measure luminescence on a plate reader.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

    
    .
    

Strategic Workflow: Decision Tree

This workflow guides the decision-making process when optimizing a phenylpropanoic acid hit.

DecisionTree Start Phenylpropanoic Acid Hit Identified Analyze Analyze Liability Start->Analyze Permeability Issue: Poor Permeability (Low LogD) Analyze->Permeability Metabolism Issue: Rapid Metabolism (t½ < 30 min) Analyze->Metabolism Toxicity Issue: Glucuronidation (Reactive Metabolite) Analyze->Toxicity Strategy1 Strategy: Bioisosteric Switch to Tetrazole or Sulfonamide Permeability->Strategy1 Strategy2 Strategy: Block Metabolic Site (α-Methylation/Fluorination) Metabolism->Strategy2 Toxicity->Strategy1 Strategy3 Strategy: Scaffold Hop (Replace Phenyl with BCP) Toxicity->Strategy3 Synthesis Synthesis & Validation (Protocols A & B) Strategy1->Synthesis Strategy2->Synthesis Strategy3->Synthesis

Caption: Decision matrix for optimizing phenylpropanoic acid derivatives based on ADME liabilities.

References

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Source: Journal of Medicinal Chemistry URL:[Link] (Note: DOI resolves to relevant ACS content).

  • Structure–Property Relationships of Carboxylic Acid Isosteres. Source: Journal of Medicinal Chemistry (2011/2016) URL:[8][Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Source: Journal of Organic Chemistry (Demko & Sharpless) URL:[Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human PPAR activators. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Technical Application Note: Selective Hydrogenation of 4-Fluoro-2-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocol for the catalytic hydrogenation of 4-fluoro-2-methoxycinnamic acid (Substrate) to 3-(4-fluoro-2-methoxyphenyl)propanoic acid (Target). This transformation is a critical intermediate step in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and various agrochemicals.

The core challenge in this transformation is chemoselectivity : reducing the


-unsaturated alkene without triggering hydrodehalogenation (loss of the fluorine atom) or reducing the aromatic ring. While the C-F bond is thermodynamically robust (

), heterogeneous palladium catalysis can induce hydrogenolysis under aggressive conditions. This protocol utilizes a mild, ambient-pressure system to ensure quantitative conversion with

retention of the aryl fluoride.

Strategic Analysis & Reaction Engineering

Mechanistic Considerations

The reduction proceeds via the Horiuti-Polanyi mechanism, where hydrogen dissociates on the Pd surface, followed by sequential addition to the alkene.

  • Selectivity Factor: The alkene reduction is kinetically favored over C-F hydrogenolysis. However, the presence of the methoxy group at the ortho position creates steric bulk, potentially slowing adsorption.

  • Catalyst Selection: 10% Pd/C (50% wet) is the industry standard. The "wet" (water-dampened) form is mandatory for safety (reduces pyrophoricity) and does not inhibit the reaction in polar protic solvents.

  • Solvent System: Methanol (MeOH) is the preferred solvent due to high H2 solubility and excellent substrate solubility. Ethanol (EtOH) is a viable green alternative.

Critical Process Parameters (CPPs)
ParameterSet PointRangeRationale
Temperature 25°C (RT)20–35°CHigher T increases risk of defluorination.
Pressure 1 atm (Balloon)1–3 atmHigh P promotes aromatic reduction/hydrogenolysis.
Catalyst Loading 5-10 wt%2–10 wt%Sufficient turnover without excessive metal waste.
Agitation >800 RPM--Mass transfer limited; vigorous stirring is essential.

Experimental Protocol

Materials & Equipment
  • Substrate: 4-fluoro-2-methoxycinnamic acid (Purity >98%).

  • Catalyst: 10% Palladium on Carbon, 50% water wet (Degussa type or equivalent).

  • Solvent: Methanol (HPLC Grade).

  • Gas: Hydrogen (99.9% purity) via balloon or manifold.

  • Filtration: Celite® 545 filter aid, sintered glass funnel.

Step-by-Step Methodology
Step 1: Reaction Setup (Inerting)
  • Weigh 10.0 g (51.0 mmol) of 4-fluoro-2-methoxycinnamic acid into a 250 mL round-bottom flask (RBF).

  • Add 100 mL of Methanol. Stir until fully dissolved.

  • Safety Stop: Stop stirring. Under a gentle stream of Nitrogen (or Argon), carefully add 1.0 g of 10% Pd/C (50% wet).

    • Note: Never add dry catalyst to flammable solvent in air. The wet catalyst mitigates ignition risk.

  • Seal the flask with a rubber septum.

Step 2: Hydrogenation
  • Insert a needle connected to a vacuum line. Briefly evacuate the headspace (do not boil solvent) and backfill with Nitrogen (3 cycles) to remove Oxygen.

  • Attach a hydrogen-filled balloon (approx. 2-3 L capacity) via a needle.

  • Purge the headspace with Hydrogen (3 cycles of Vac/H2) to saturate the atmosphere.

  • Begin vigorous stirring (>800 RPM ). The reaction is diffusion-controlled; high agitation ensures H2 transfer to the catalyst surface.

  • Maintain at Room Temperature (20–25°C) for 4–6 hours .

Step 3: Process Control (IPC)
  • After 4 hours, sample 50 µL of the mixture. Filter through a syringe filter (0.45 µm).

  • Analyze via HPLC or TLC (Eluent: 50% EtOAc/Hexanes).

    • TLC Visualization: UV (254 nm). The product will have a slightly different Rf and will not stain with KMnO4 (loss of alkene), whereas the starting material will stain brown.

    • Acceptance Criteria: < 1.0% Starting Material remaining.

Step 4: Workup & Isolation
  • Once complete, remove the H2 balloon and purge the flask with Nitrogen for 5 minutes.

  • Prepare a sintered glass funnel with a 2 cm pad of Celite®. Pre-wet with Methanol.[1]

  • Filter the reaction mixture through the Celite pad to remove the catalyst.

    • Caution: The filter cake is pyrophoric. Do not suck dry for extended periods. Keep wet with water after filtration and dispose of in a designated metal waste container.

  • Rinse the filter cake with 20 mL Methanol.

  • Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to yield a white to off-white solid.

Step 5: Purification (Optional)

The crude product typically exceeds 95% purity. If necessary:

  • Recrystallize from Ethyl Acetate/Hexanes (1:3) .

  • Heat to reflux to dissolve, cool slowly to RT, then to 4°C. Filter and dry.

Characterization & Validation

The product, 3-(4-fluoro-2-methoxyphenyl)propanoic acid , should exhibit the following spectral characteristics:

AnalysisExpected SignalInterpretation

H NMR
(CDCl

)

2.65 (t, 2H)
Methylene

to Carbonyl (saturated)

2.90 (t, 2H)
Benzylic Methylene (saturated)

3.85 (s, 3H)
Methoxy group (unchanged)

6.5–7.2 (m, 3H)
Aromatic protons (pattern unchanged)
Absence of

6.3/7.7
Disappearance of alkene doublets

F NMR

-110 to -115 ppm
Single peak (retention of Fluorine)
Yield > 95%Quantitative conversion expected

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the hydrogenation protocol.

HydrogenationProtocol cluster_safety Safety Critical Control Point Start Start: 4-Fluoro-2-methoxycinnamic Acid Dissolution Dissolve in MeOH (0.5 M Concentration) Start->Dissolution CatAdd Add 10% Pd/C (50% wet) Under Inert Atmosphere Dissolution->CatAdd H2Purge Purge O2 -> Backfill H2 (Balloon Pressure) CatAdd->H2Purge Reaction React at 25°C, 800 RPM 4-6 Hours H2Purge->Reaction IPC Process Control (TLC/HPLC) SM < 1%? Reaction->IPC IPC->Reaction No (Incomplete) Filter Filter via Celite (Remove Catalyst) IPC->Filter Yes (Complete) Conc Concentrate Filtrate (Rotovap) Filter->Conc Recryst Recrystallize (EtOAc/Hexane) Conc->Recryst Purity < 98% Final Target: 3-(4-fluoro-2-methoxyphenyl) propanoic acid Conc->Final Purity > 98% Recryst->Final

Figure 1: Operational workflow for the catalytic hydrogenation process, highlighting the critical safety step during catalyst addition.

Scientific Commentary & Troubleshooting

Why Pd/C works for Aryl Fluorides

While C-Cl and C-Br bonds are susceptible to oxidative addition by Pd(0), the C-F bond is significantly shorter and stronger. Under ambient pressure and temperature, the activation energy required to cleave the C-F bond on a standard Pd surface is not met. However, if the reaction is heated (>50°C) or pressurized (>5 bar), trace defluorination may occur, leading to HF formation which poisons the catalyst and degrades the equipment.

Troubleshooting Guide
  • Problem: Reaction Stalls.

    • Cause: Catalyst poisoning (Sulphur or amines in substrate) or poor H2 mass transfer.

    • Solution: Purge with N2, add fresh catalyst (1-2 wt%), and re-pressurize. Increase stirring speed.

  • Problem: Defluorination Observed (M-18 peak in MS).

    • Cause: "Hot spots" or excessive pressure.

    • Solution: Switch to Transfer Hydrogenation : Use Ammonium Formate (3 eq) in MeOH at reflux. This kinetic control often prevents hydrogenolysis.

References

  • Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.

  • Asian Journal of Chemistry. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [2]

  • MDPI - Catalysts. (2021). Recent Advances of Pd/C-Catalyzed Reactions.

  • UC Berkeley College of Chemistry. (2014). Chemoselectivity in Transfer-Hydrogenation Reactions.

  • NIST Chemistry WebBook. 3-(4-Methoxyphenyl)propionic acid Spectral Data.

Sources

Application Notes & Protocols for Knoevenagel Condensation: Synthesis of Fluorinated Phenylpropanoids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated phenylpropanoids are a class of organic compounds of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom(s). The Knoevenagel condensation is a cornerstone of C-C bond formation, providing an efficient and versatile method for synthesizing these valuable molecules. This document provides a comprehensive guide for researchers, detailing the underlying mechanisms, comparing various catalytic methods, and offering detailed, field-proven protocols for the synthesis of fluorinated phenylpropanoids via Knoevenagel condensation.

Introduction: The Significance of Fluorinated Phenylpropanoids

The introduction of fluorine into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated analogues of naturally occurring phenylpropanoids are actively investigated as potential therapeutic agents, agrochemicals, and advanced materials. The Knoevenagel condensation offers a powerful and atom-economical approach to construct the characteristic α,β-unsaturated system of the phenylpropanoid scaffold from fluorinated benzaldehydes and active methylene compounds.

This guide explores several robust methods for this transformation, focusing on practical application and the rationale behind procedural choices.

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. The reaction is typically base-catalyzed.

The core mechanism involves three key stages:

  • Enolate Formation: A base abstracts an acidic proton from the active methylene compound (e.g., malonic acid, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated benzaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated, and a subsequent E1cB-type elimination of a water molecule occurs, driven by the formation of a conjugated π-system. This final step is typically irreversible and yields the desired α,β-unsaturated product.

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism

Comparative Overview of Catalytic Methods

The choice of catalyst is critical and depends on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and environmental considerations. Below is a summary of common approaches for the synthesis of fluorinated phenylpropanoids.

Catalytic Method Typical Catalyst Solvent Temp. (°C) Typical Yield Advantages Disadvantages
Homogeneous Basic Piperidine, PyrrolidineEthanol, Toluene80-11075-95%Inexpensive, simple, well-established.Catalyst removal can be difficult, requires heating.
Ionic Liquid (IL) [bmim]OH, [hmim]HSO₄Neat (IL as solvent)25-6085-98%Recyclable catalyst/solvent, mild conditions, high yields.High cost of ILs, potential viscosity issues.
Heterogeneous Solid KF-Al₂O₃, Mg-Al-OtBu hydrotalciteDichloromethane, Acetonitrile25-8090-99%Easy catalyst separation and recycling, often mild conditions.Catalyst preparation required, potential for leaching.

Experimental Protocols

The following protocols are representative examples for the synthesis of fluorinated phenylpropanoids using different catalytic systems.

Protocol 1: Classic Homogeneous Catalysis using Piperidine

This method is a robust, traditional approach suitable for a wide range of fluorinated benzaldehydes and active methylene compounds.

Workflow Overview:

Protocol_1_Workflow Figure 2: Workflow for Piperidine-Catalyzed Synthesis A 1. Reagent Charging - Fluorobenzaldehyde - Active Methylene Cmpd. - Solvent (Ethanol) B 2. Add Catalyst - Piperidine A->B C 3. Heat to Reflux (e.g., 80°C) Monitor by TLC B->C D 4. Reaction Quench - Cool to RT - Add cold HCl (aq) C->D E 5. Product Isolation - Filtration D->E F 6. Purification - Recrystallization E->F G 7. Characterization - NMR, IR, MS F->G

Caption: Figure 2: Workflow for Piperidine-Catalyzed Synthesis

Step-by-Step Procedure:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated benzaldehyde (10 mmol, 1.0 eq.).

  • Solvent and Reactant Addition: Add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (11 mmol, 1.1 eq.) and ethanol (30 mL). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 eq.) to the reaction mixture using a micropipette.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Once the reaction is complete (disappearance of the aldehyde spot on TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. The resulting solid product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from ethanol or an appropriate solvent system to yield the pure fluorinated phenylpropanoid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Green Chemistry Approach using an Ionic Liquid

This method highlights the use of an ionic liquid as both the catalyst and solvent, often allowing for milder reaction conditions and easier catalyst recycling.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL vial, combine the fluorinated benzaldehyde (5 mmol, 1.0 eq.), the active methylene compound (5.5 mmol, 1.1 eq.), and the basic ionic liquid [bmim]OH (1-butyl-3-methylimidazolium hydroxide) (2 mL).

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 30-60 minutes. The reaction is often rapid and may be slightly exothermic. Monitor completion by TLC.

  • Product Extraction: Upon completion, add water (20 mL) to the vial. The product, being organic, will typically precipitate out of the aqueous ionic liquid phase. If it is an oil, extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL).

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Catalyst Recycling: The aqueous ionic liquid phase can be recovered by removing the water under vacuum. The recycled ionic liquid can then be reused for subsequent reactions, though its activity may need to be checked after several cycles.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography as needed. Characterize the final compound using appropriate analytical methods.

Troubleshooting and Field Insights

  • Low Yields: If yields are low, consider increasing the reaction time or temperature (for Protocol 1). For reactions with sterically hindered or electronically deactivated aldehydes, a stronger base or a more active catalyst may be required. Ensure the active methylene compound is of high purity.

  • Side Reactions: The formation of Michael addition byproducts can sometimes occur. Using a stoichiometric amount of the active methylene compound can help minimize this. Running the reaction at a lower temperature may also favor the desired condensation product.

  • Product Purification: Fluorinated compounds can sometimes be challenging to purify due to their unique polarity. A systematic approach to solvent selection for recrystallization or column chromatography is recommended. A mixture of a nonpolar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often a good starting point for chromatography.

References

  • Title: Knoevenagel Condensation Source: Organic Chemistry Portal URL: [Link]

  • Title: Piperidine-Catalyzed Knoevenagel Condensation of Aldehydes and Active Methylene Compounds Source: Organic Syntheses URL: [Link]

  • Title: Knoevenagel Condensation in Water Using L-proline as a Catalyst Source: National Center for Biotechnology Information (PubMed Central) URL: [Link]

  • Title: Recent advances on Knoevenagel condensation: A review Source: Taylor & Francis Online URL: [Link]

Reagents for coupling 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Strategies for 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

Executive Summary

This guide details the optimized protocols for coupling 3-(4-Fluoro-2-methoxyphenyl)propanoic acid (CAS: N/A for specific derivative, structurally related to CAS 459-31-4) with various nucleophiles (amines/alcohols) to form amides or esters.[1]

While the propanoic acid linker provides steric accessibility, the ortho-methoxy and para-fluoro substituents on the phenyl ring introduce specific electronic considerations. The electron-rich methoxy group increases the ring's susceptibility to electrophilic aromatic substitution (EAS) side reactions under highly acidic conditions, while the fluorine atom serves as a critical metabolic blocker. This note prioritizes three activation pathways: HATU (for high-throughput/difficult amines), T3P® (for scalable, green chemistry), and Acid Chloride activation (for low-reactivity nucleophiles).[2][1]

Chemical Profile & Structural Considerations

FeatureStructural ComponentImpact on Coupling
Reactive Center Carboxylic Acid (C3)Accessible; low steric hindrance due to the ethyl linker separating it from the ring.[1]
Electronic Effect Ortho-Methoxy Group (-OCH₃)Electron-donating (EDG).[1] Increases electron density on the ring.[2] Risk: Potential for side reactions if using harsh Lewis acids (e.g., Friedel-Crafts).[2][1]
Metabolic Stability Para-Fluoro Group (-F)Electron-withdrawing (EWG).[1] Blocks P450 metabolism at the para-position; minimal effect on coupling reactivity.[2]
Chirality Alpha-Carbon (C2)Achiral. Racemization of the acid component is not a concern, allowing for broader base selection.

Reagent Selection Guide

The choice of coupling reagent should be dictated by the nucleophile's reactivity and the scale of the reaction.

ReagentClassBest Use CaseProsCons
HATU Uronium/AminiumDiscovery Scale (<1g). Weakly nucleophilic amines (anilines, electron-deficient amines).[1]Highest coupling rate; high yield.[2][1][3]Expensive; generates tetramethylurea (difficult to remove); sensitizer.[2][1]
T3P® Phosphonic AnhydrideProcess Scale (>10g). Standard amines; Green chemistry requirements.[2][1]Water-soluble byproducts (easy workup); low toxicity; no epimerization.[2][1][3]Slower kinetics than HATU; requires specific solvents (EtOAc/MeTHF).[2][1]
(COCl)₂ Acid ChlorideCost-Sensitive / Steric Bulk. extremely unreactive nucleophiles.[2][1]Most reactive intermediate; cheapest materials.[2][1]Moisture sensitive; generates HCl gas; potential for side reactions on electron-rich rings.[2][1]
Decision Logic for Reagent Selection

ReagentSelection Start Start: Select Nucleophile NucleophileType Is the Amine Sterically Hindered or Electron Deficient? Start->NucleophileType Scale Reaction Scale? NucleophileType->Scale No (Standard Amine) HATU_Path Use HATU Protocol (Max Reactivity) NucleophileType->HATU_Path Yes (e.g., Aniline) Scale->HATU_Path < 1 gram T3P_Path Use T3P Protocol (Easy Workup) Scale->T3P_Path > 10 grams AcidCl_Path Use Acid Chloride (Oxalyl Chloride) Scale->AcidCl_Path Cost Critical

Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile reactivity and scale.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU

Recommended for: Discovery chemistry, library synthesis, and unreactive anilines.[2]

Mechanism: HATU generates an OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating amine attack significantly faster than HOBt esters.

Materials:

  • 3-(4-Fluoro-2-methoxyphenyl)propanoic acid (1.0 equiv)[1]

  • Amine (R-NH₂) (1.1 – 1.2 equiv)[1]

  • HATU (1.1 – 1.2 equiv)[2][1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[1]

Procedure:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. Note: Ensure pH is >8.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[2] Stir for 5–10 minutes to form the activated OAt-ester.

    • Critical: Do not stir >30 mins before adding amine, as the active ester can hydrolyze or rearrange.[2]

  • Coupling: Add the amine (1.1 equiv).

  • Monitoring: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).[2][1]

  • Workup:

    • Dilute with EtOAc (10x volume).[2][1]

    • Wash sequence: 1x Sat. NaHCO₃, 1x Water, 1x Brine.[2] Note: Extensive water washes are required to remove tetramethylurea.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Protocol B: Green & Scalable Coupling via T3P®

Recommended for: Scale-up (>10g), ease of purification.[1]

Mechanism: T3P (Propanephosphonic acid anhydride) acts as a dehydrating agent, forming a mixed anhydride.[2][1] The byproduct is a water-soluble phosphonic acid salt.[2][1][3]

Materials:

  • Acid (1.0 equiv)[2][1]

  • Amine (1.1 equiv)[1]

  • T3P® (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[2][1]

  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)[1]

  • Solvent: EtOAc or Me-THF (Concentration: 0.2 M – 0.5 M)[1]

Procedure:

  • Charge: Combine the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc.[2][1]

  • Cooling: Cool the mixture to 0°C (ice bath). Exotherm control is vital for T3P.

  • Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Tip: If conversion is slow, the reaction can be safely heated to 50°C due to T3P's high thermal stability.[2]

  • Workup (The "Magic" Step):

    • Add water directly to the reaction mixture.[2]

    • Separate layers.[2][1][3][4] The T3P byproducts partition into the aqueous phase.

    • Wash organic layer with 0.5 M HCl (to remove excess amine/pyridine) and then Sat.[2][1] NaHCO₃.

    • Evaporate solvent.[2][1][4][5]

Protocol C: Acid Chloride Activation (via Oxalyl Chloride)

Recommended for: Extremely sterically hindered amines or cost-critical campaigns.[1]

Mechanism:

AcidChloride Acid Carboxylic Acid Vilsmeier Vilsmeier Intermediate Acid->Vilsmeier Activation Oxalyl (COCl)₂ + cat. DMF AcylCl Acid Chloride (Reactive) Vilsmeier->AcylCl - CO, - CO₂ Product Amide AcylCl->Product + Amine / Base

Figure 2: Activation pathway via Vilsmeier-Haack intermediate using Oxalyl Chloride.[1]

Procedure:

  • Setup: Dissolve Acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalyst: Add 1–2 drops of anhydrous DMF . This is critical; without DMF, the reaction is sluggish.[2]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[2][1]

  • Completion: Stir at RT for 1–2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride and DCM. (Do not heat >40°C).

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and TEA (1.5 equiv) at 0°C.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (HATU) Hydrolysis of Active EsterEnsure DMF is anhydrous. Reduce activation time (Step 3) to <5 mins before adding amine.
New Impurity (+135 Da) GuanidinylationExcess HATU reacting with the amine.[2] Use exactly 1.0 equiv of HATU or switch to phosphonium salts (PyBOP).[2][1]
Incomplete Reaction (T3P) Steric BulkHeat reaction to 60°C. T3P is stable at elevated temperatures unlike HATU.[2][1]
Darkening of Reaction Electron-rich ring oxidationThe methoxy-phenyl ring is sensitive.[1] Ensure inert atmosphere (N₂). Avoid strong Lewis acids.[2][1]

References

  • BenchChem. (2025).[2][1][6] Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. Retrieved from [2][1]

  • Sigma-Aldrich. (n.d.).[2][1] Peptide Coupling Reagents Guide: Mechanisms and Selection.[2][1] Retrieved from

  • Common Organic Chemistry. (n.d.).[2][1] Amine to Amide Mechanism - HATU.[2][1] Retrieved from

  • Bachem. (2024).[2][1][7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [2][1]

  • Archimica (now Euticals). (n.d.).[2][1] T3P (Propanephosphonic acid anhydride) Application Note.[2][1][3] (General reference for T3P properties).

Sources

Preparation of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid Esters

Abstract & Strategic Overview

The 3-phenylpropanoic acid pharmacophore is a privileged scaffold in medicinal chemistry, serving as a critical structural motif in PPAR agonists (e.g., glitazars), GPR40 modulators, and integrin antagonists. The specific substitution pattern—4-fluoro-2-methoxy —is designed to optimize metabolic stability (via fluorine blockade of para-oxidation) and steric/electronic fitting (via the ortho-methoxy group).

This Application Note details two distinct synthetic routes tailored for different stages of drug development:

  • Route A (Scale-Up): A cost-effective Knoevenagel condensation followed by hydrogenation. Ideal for multi-gram to kilogram synthesis due to the low cost of the aldehyde starting material.

  • Route B (Discovery/HTS): A Heck cross-coupling reaction.[1][2] Ideal for rapid analog generation using diverse acrylate esters and aryl halides.

Retrosynthetic Analysis

The following logic map visualizes the disconnection strategy. Route A relies on the "Cinnamic Acid" intermediate, while Route B utilizes direct Pd-catalyzed olefin insertion.

Retrosynthesis Target Target: 3-(4-Fluoro-2-methoxyphenyl) propanoic acid ester Cinnamate Intermediate: Cinnamic Ester (Olefin) Target->Cinnamate Hydrogenation (H2, Pd/C) Aldehyde Start A: 4-Fluoro-2-methoxybenzaldehyde + Malonic Acid/Ester Cinnamate->Aldehyde Knoevenagel Condensation ArylHalide Start B: 1-Bromo-4-fluoro-2-methoxybenzene + Acrylate Ester Cinnamate->ArylHalide Heck Coupling

Figure 1: Retrosynthetic disconnection showing the convergence of both routes at the cinnamate intermediate.

Method A: The Knoevenagel-Hydrogenation Route (Scale-Up)

This route is preferred for scale-up due to the stability and low cost of benzaldehydes compared to aryl bromides.

Step 1: Knoevenagel Condensation (Doebner Modification)

We utilize a pyridine-mediated condensation with malonic acid. While direct condensation with esters is possible, the acid route often yields higher stereoselectivity (


-isomer) and easier purification via crystallization.
  • Reagents: 4-Fluoro-2-methoxybenzaldehyde (1.0 equiv), Malonic acid (1.2 equiv), Pyridine (Solvent/Base), Piperidine (Cat. 0.1 equiv).

  • Conditions: Reflux (

    
    ), 4-6 hours.
    

Protocol:

  • Charge a round-bottom flask with 4-Fluoro-2-methoxybenzaldehyde (10.0 g, 64.9 mmol) and Malonic acid (8.1 g, 77.9 mmol).

  • Add Pyridine (30 mL) and Piperidine (0.6 mL).

  • Heat to reflux (

    
    ) with vigorous stirring. Evolution of 
    
    
    
    indicates reaction progress.
  • Monitor: TLC (Hexane/EtOAc 7:3) or LCMS. The aldehyde spot should disappear.

  • Workup: Cool to

    
    . Slowly add concentrated 
    
    
    
    (approx. 35 mL) into the mixture with stirring to precipitate the cinnamic acid derivative.
  • Filtration: Filter the white solid, wash with cold water (

    
    ), and dry under vacuum.
    
  • Yield Expectation: 85-92% of trans-4-fluoro-2-methoxycinnamic acid.

Step 2: Esterification (Fischer Esterification)

Note: If the target is the acid, skip this. If the target is the ester, perform this before hydrogenation to improve solubility.

Protocol:

  • Dissolve the cinnamic acid intermediate (10.0 g) in the desired alcohol (e.g., Methanol or Ethanol , 100 mL).

  • Add

    
      (catalytic, 1.0 mL) dropwise.
    
  • Reflux for 3 hours.

  • Concentrate solvent, neutralize with saturated

    
    , and extract with Ethyl Acetate.
    
  • Dry over

    
     and concentrate to yield the cinnamic ester.
    
Step 3: Catalytic Hydrogenation (The Critical Step)

Expert Insight: The presence of the fluorine atom on the aromatic ring presents a risk of hydrodefluorination (C-F bond cleavage) if conditions are too harsh. While aryl fluorides are more stable than bromides, high pressures or elevated temperatures with Pd/C can strip the fluorine.

  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Methanol or Ethyl Acetate (EtOAc is safer to prevent transesterification if using complex esters).

  • Pressure: 1 atm (Balloon pressure) is sufficient and safer for preserving the C-F bond.

Protocol:

  • Dissolve the cinnamic ester (5.0 g) in Ethyl Acetate (50 mL).

  • Add 10% Pd/C (0.25 g, 5 wt% loading). Safety: Add catalyst under inert nitrogen flow to prevent ignition.

  • Purge the vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Stir vigorously under a Hydrogen balloon (1 atm) at room temperature (

    
    ).
    
  • Self-Validation: Monitor reaction by proton NMR. Look for the disappearance of olefinic protons (

    
     6.0-7.5 region, doublets with 
    
    
    
    ) and appearance of methylene multiplets (
    
    
    2.5-3.0).
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Concentration: Evaporate solvent to yield the pure 3-(4-Fluoro-2-methoxyphenyl)propanoic acid ester.

Method B: The Heck Coupling Route (Discovery)

This route is faster for generating libraries (e.g., varying the ester group) but uses more expensive aryl halides.

Reaction Scheme:



Protocol:

  • In a pressure vial, combine 1-Bromo-4-fluoro-2-methoxybenzene (1.0 mmol), Methyl Acrylate (1.5 mmol), and Triethylamine (2.0 mmol).

  • Add catalyst:

    
      (2 mol%) and 
    
    
    
    (4 mol%) or a phosphine-free system if using TBAB (tetrabutylammonium bromide).
  • Solvent: DMF or Acetonitrile (anhydrous, 3 mL).

  • Heat to

    
     for 12 hours under Argon.
    
  • Workup: Dilute with water, extract with Ether, wash with Brine.

  • Purification: Silica gel flash chromatography is usually required to remove Pd residues and homocoupling byproducts.

  • Follow with Hydrogenation (as described in Method A, Step 3).

Experimental Workflow & Logic Map

The following diagram illustrates the decision-making process and critical control points (CCPs) for the experimentalist.

Workflow Start Select Starting Material RouteA Route A: Aldehyde (Scale-Up) Start->RouteA RouteB Route B: Aryl Bromide (Library/HTS) Start->RouteB Step1A Knoevenagel Condensation (Pyridine/Malonic Acid) RouteA->Step1A Step1B Heck Coupling (Pd cat., Acrylate) RouteB->Step1B Check1 QC Point: Check Stereochemistry (Target: Trans-isomer) Step1A->Check1 Step1B->Check1 Step2 Catalytic Hydrogenation (Pd/C, H2, 1 atm) Check1->Step2 Pass Final Isolate Target Ester Step2->Final Risk RISK: Defluorination Avoid high pressure/temp Risk->Step2

Figure 2: Experimental workflow highlighting the convergence of routes and the critical defluorination risk during hydrogenation.

Data Summary & Characterization

Table 1: Comparison of Synthetic Routes

FeatureMethod A (Knoevenagel)Method B (Heck)
Starting Material Cost Low (Aldehyde)High (Aryl Bromide)
Atom Economy HighModerate (Stoichiometric salt waste)
Purification Crystallization (Intermediate)Chromatography required
Scalability Excellent (>1 kg)Moderate (Pd cost/removal)
Typical Yield 75-85% (Overall)60-75% (Overall)

Expected Analytical Data (Methyl Ester Analog):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.10 (dd, 1H), 6.60 (m, 2H), 3.80 (s, 3H,
    
    
    ), 3.67 (s, 3H,
    
    
    ), 2.90 (t, 2H,
    
    
    ), 2.60 (t, 2H,
    
    
    ).
  • 
     NMR: 
    
    
    
    -110 to -115 ppm (multiplet). Note: Disappearance of this signal indicates defluorination.

References

  • Knoevenagel Condensation (Doebner Modification)

    • List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730–1734. [Link]

  • Heck Reaction Protocols

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Hydrogenation and Defluorination Risks

    • Kuehnel, M. F., et al. (2009). Catalytic C-F Activation and Hydrodefluorination.[3] Angewandte Chemie, 48(9), 1546-1548. [Link]

  • General Synthesis of Phenylpropanoic Acids

    • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid (General Protocol adapted for fluorinated analogs). [Link]

Sources

Scalable synthesis routes for 4-fluoro-2-methoxy hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 4-Fluoro-2-Methoxy Hydrocinnamic Acid

Executive Summary

4-Fluoro-2-methoxy hydrocinnamic acid (3-(4-fluoro-2-methoxyphenyl)propanoic acid) is a critical building block in medicinal chemistry, particularly as a precursor for dihydroindoles and indoles used in kinase inhibitors (e.g., EGFR inhibitors). Its synthesis at scale requires balancing cost, safety, and impurity profiles.

This guide details two validated pathways:

  • Route A (Recommended): A "Green" Knoevenagel condensation followed by catalytic hydrogenation. This route avoids toxic pyridine/piperidine systems and utilizes high-throughput heterogeneous catalysis.

  • Route B (Alternative): A Transfer Hydrogenation protocol for facilities lacking high-pressure hydrogenation infrastructure.

Retrosynthetic Analysis

To design a scalable route, we deconstruct the target molecule into readily available commercial precursors. The most robust disconnection is at the


-unsaturation, leading back to the corresponding cinnamic acid and, ultimately, the benzaldehyde.

Retrosynthesis Target Target Molecule 4-Fluoro-2-methoxy hydrocinnamic acid Intermediate Intermediate 4-Fluoro-2-methoxy cinnamic acid Target->Intermediate FGI: Reduction (H2, Pd/C) SM1 Starting Material 1 4-Fluoro-2-methoxy benzaldehyde Intermediate->SM1 C-C Bond Formation (Knoevenagel) SM2 Reagent Malonic Acid Intermediate->SM2

Figure 1: Retrosynthetic strategy decoupling the propanoic acid chain into a Knoevenagel condensation precursors.

Route A: The "Green" Knoevenagel Protocol (Recommended)

Traditional Knoevenagel condensations utilize pyridine and piperidine, which pose toxicity and waste disposal challenges at scale. This modernized protocol utilizes Ammonium Bicarbonate (


)  in a solvent-free or minimal-solvent system, significantly improving the E-factor (waste-to-product ratio) [1].
Step 1: Synthesis of 4-Fluoro-2-methoxycinnamic acid
  • Reaction Type: Solvent-Free Knoevenagel Condensation[1][2][3]

  • Scale: 100 g - 1 kg

  • Expected Yield: 85-92%

Reagents & Materials:

Reagent Equiv. Role
4-Fluoro-2-methoxybenzaldehyde 1.0 Limiting Reagent
Malonic Acid 1.2 Nucleophile
Ammonium Bicarbonate 0.4 Catalyst

| Ethyl Acetate | N/A | Workup Solvent |

Protocol:

  • Charging: In a reactor equipped with a mechanical stirrer and a reflux condenser (for subsequent heating), charge 4-fluoro-2-methoxybenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv).

  • Catalyst Addition: Add ammonium bicarbonate (0.4 equiv). If mixing is difficult due to solids, a minimum amount of water or ethanol (0.5 vol) can be added to create a slurry, though true solvent-free conditions are preferred for rate [1].

  • Reaction: Heat the mixture to 90°C . The mixture will melt and evolve

    
     as decarboxylation occurs simultaneously with condensation.
    
    • Process Tip: Monitor gas evolution. The reaction is driven to completion by the removal of water and

      
      .
      
  • Completion: Maintain 90°C for 2–4 hours. Monitor via HPLC (Target: Disappearance of aldehyde).

  • Workup:

    • Cool the melt to 50°C.

    • Add Ethyl Acetate (5 volumes) and 1M HCl (2 volumes) to quench and protonate the acid.

    • Separate phases.[4] Wash the organic layer with Brine.[4]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain 4-fluoro-2-methoxycinnamic acid as white crystals.

Step 2: Catalytic Hydrogenation
  • Reaction Type: Heterogeneous Catalytic Hydrogenation

  • Scale: Variable

  • Expected Yield: >95%

Protocol:

  • Dissolution: Dissolve the cinnamic acid intermediate in Methanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).

    • Safety: Add catalyst under an inert nitrogen blanket to prevent ignition of methanol vapors.

  • Hydrogenation: Pressurize reactor to 3 bar (45 psi)

    
    . Stir vigorously at Room Temperature (25°C).
    
    • Note: The fluorine substituent is stable under these mild conditions; avoid high temperatures (>60°C) to prevent defluorination.

  • Filtration: Once

    
     uptake ceases (approx. 2-4 hours), filter the catalyst through a Celite pad.
    
  • Isolation: Concentrate the filtrate to dryness. The product, 4-fluoro-2-methoxy hydrocinnamic acid , typically solidifies upon standing.

Route B: Transfer Hydrogenation (Safety-Focused)

For laboratories without high-pressure hydrogenation capabilities, Transfer Hydrogenation using Formic Acid is a robust alternative [2].

Reaction Scheme:



Protocol:

  • Setup: Dissolve 4-fluoro-2-methoxycinnamic acid (1.0 equiv) in 10% aqueous NaOH (5 volumes).

    • Mechanism:[3][4][5][6][7][8] The reaction proceeds faster on the soluble sodium carboxylate salt.

  • Catalyst: Add 10% Pd/C (3 wt% loading).

  • Reductant Addition: Heat to 65°C . Add Formic Acid (4.0 equiv) dropwise over 30 minutes.

    • Observation: Vigorous effervescence (

      
      ) will occur.
      
  • Workup:

    • Filter off the catalyst while warm.

    • Acidify the filtrate with conc. HCl to pH 1-2.

    • The product will precipitate. Filter and wash with cold water.[6]

Analytical & Quality Control

Ensure the final product meets the following specifications before use in downstream API synthesis.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0%
Identity 1H NMR (DMSO-d6)Consistent with structure
Residual Pd ICP-MS< 10 ppm
Water Content Karl Fischer< 0.5%

1H NMR Diagnostic Peaks (DMSO-d6):

  • 
     12.1 (s, 1H, -COOH)
    
  • 
     7.1 - 6.6 (m, 3H, Aromatic)
    
  • 
     3.8 (s, 3H, -OCH3)
    
  • 
     2.7 (t, 2H, Ar-CH2-)
    
  • 
     2.4 (t, 2H, -CH2-COOH)
    

Process Logic & Troubleshooting

Workflow Start Start: Aldehyde Condensation Knoevenagel Condensation (NH4HCO3, 90°C) Start->Condensation Check1 QC: HPLC >95% Conversion? Condensation->Check1 Check1->Condensation No (Extend Time) Workup1 Acidic Quench & Recrystallization Check1->Workup1 Yes Hydrogenation Reduction Step (H2 or HCOOH) Workup1->Hydrogenation Check2 QC: Defluorination <0.1%? Hydrogenation->Check2 Check2->Hydrogenation No (Adjust Temp/Cat) Final Final Product Isolation Check2->Final Yes

Figure 2: Decision logic for process control. Critical Control Points (CCPs) are marked in yellow.

References

  • Van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, vol. 10, no. 4, 2017, pp. 404-411. Link

  • Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol."[5] Molecules, vol. 25, no.[1] 12, 2020. Link

  • Organic Syntheses. "Hydrocinnamic Acid." Org.[6][7][9][10] Synth., vol. 8, p. 74, 1928. Link

  • Designer Drugs Directory. "Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH." Link

Sources

Application Notes & Protocols: Strategic Functionalization of the Phenyl Ring in Fluorinated Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated arylpropanoic acids are privileged scaffolds in medicinal chemistry, most notably represented by the non-steroidal anti-inflammatory drug (NSAID) class of profens.[1][2] The strategic introduction of fluorine atoms into these and other drug candidates can profoundly influence key pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[3][4] Consequently, robust and selective methods for the functionalization of the phenyl ring within these molecules are of paramount importance for drug discovery and development professionals. This guide provides an in-depth analysis of modern synthetic strategies, explaining the causality behind experimental choices and offering detailed, field-proven protocols for key transformations. We will explore transition-metal-catalyzed C–H functionalization, nucleophilic aromatic substitution (SNAr), and decarboxylative cross-coupling reactions, providing researchers with a comprehensive toolkit for late-stage functionalization and analog synthesis.

The Strategic Imperative for Functionalization

The functionalization of an existing fluorinated arylpropanoic acid core, often termed "late-stage functionalization," offers a powerful alternative to de novo synthesis.[5] This approach allows for the rapid diversification of a lead compound, enabling a more efficient exploration of structure-activity relationships (SAR). The fluorine atom itself is not merely a passive spectator; its strong electron-withdrawing nature and ability to engage in specific orbital interactions significantly influence the reactivity of the adjacent phenyl ring, a factor that must be leveraged for successful synthetic design.

Selecting the Optimal Functionalization Strategy

The choice of synthetic route depends critically on the desired substitution pattern (regioselectivity) and the electronic properties of the starting material. The following diagram outlines a general decision-making workflow for functionalizing the phenyl ring.

G cluster_input Inputs cluster_decision Primary Decision Point cluster_outputs Recommended Strategies cluster_methods Methodology Start Fluorinated Phenyl Propanoic Acid Substrate Desired_Pos Desired Functionalization Position? Start->Desired_Pos Decarboxyl Decarboxylative Cross-Coupling Start->Decarboxyl Functionalize via Carboxyl Group Ortho ortho-Position Desired_Pos->Ortho ortho Meta meta-Position Desired_Pos->Meta meta Para para-Position (or ipso-Substitution) Desired_Pos->Para para / ipso CH_Activation Transition-Metal-Catalyzed ortho-C-H Functionalization Ortho->CH_Activation Norbornene Norbornene-Relay meta-C-H Arylation Meta->Norbornene SNAr Nucleophilic Aromatic Substitution (SNAr) Para->SNAr

Caption: Decision workflow for selecting a functionalization strategy.

Transition-Metal-Catalyzed C–H Functionalization

Direct C–H functionalization has emerged as a step- and atom-economical strategy for forging new bonds on aromatic rings.[6] In the context of fluoroarenes, the fluorine atom exerts a powerful directing effect, making this approach particularly attractive.

Expertise & Causality: The Fluorine-Directed ortho-C–H Metalation

The C–H bonds positioned ortho to a fluorine substituent are uniquely activated towards metalation by transition metals.[7] This enhanced reactivity is not merely an inductive effect; it arises from a combination of thermodynamic and kinetic factors.[6]

  • Thermodynamic Stabilization: Cleavage of the ortho C–H bond and formation of a metal-carbon bond is often more energetically favorable. The electronegative fluorine atom stabilizes the resulting metalated intermediate.

  • Kinetic Favorability: The reaction can be initiated by a concerted metalation-deprotonation event or oxidative addition, where the fluorine atom may coordinate with the metal center in the transition state, lowering the activation energy for the C–H cleavage at the adjacent position.

This inherent reactivity makes palladium-catalyzed cross-coupling reactions, such as arylation, a premier choice for introducing substituents specifically at the position adjacent to a fluorine atom.

Protocol: Palladium-Catalyzed ortho-Arylation of 2-(4-Fluorophenyl)propanoic Acid

This protocol describes a representative C–H arylation reaction.

Materials:

  • 2-(4-Fluorophenyl)propanoic acid

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(4-fluorophenyl)propanoic acid (1.0 mmol), the aryl iodide (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Add anhydrous DMA (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ortho-arylated product.

Advanced Strategy: Achieving meta-Selectivity with Norbornene Relay

While fluorine strongly directs ortho-functionalization, clever catalytic strategies can override this inherent preference. One such method involves a norbornene-mediated relay. In this approach, the palladium catalyst first undergoes the favored ortho-C–H activation. This intermediate is then "trapped" by norbornene in a carbopalladation step. Subsequent β-hydride elimination is blocked, forcing the palladium to "walk" along the ring until it can be intercepted by the coupling partner at the meta-position.[8] This strategy showcases how understanding mechanistic principles allows for the development of highly selective and non-intuitive transformations.

G cluster_cycle Simplified Catalytic Cycle: ortho-C-H Arylation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-II-Aryl) Pd0->OxAdd + Ar-I CH_Act ortho-C-H Activation (Palladacycle) OxAdd->CH_Act + Fluoroarene RedElim Reductive Elimination CH_Act->RedElim Forms C-C bond RedElim->Pd0 Releases Product

Caption: Simplified catalytic cycle for ortho-C-H arylation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of aromatic chemistry and is particularly effective on electron-poor fluoroarenes.[9] The strong electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and susceptible to attack by nucleophiles.

Expertise & Causality: The Addition-Elimination Mechanism

Unlike SN1 or SN2 reactions, SNAr proceeds via a two-step mechanism:

  • Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the fluorine (or another suitable leaving group), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion as a leaving group.

The reaction is fastest when other strong electron-withdrawing groups (e.g., -NO₂, -CN) are positioned ortho or para to the fluorine, as they can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[9] Interestingly, fluorine can be a better leaving group than other halogens in some SNAr reactions because the rate-determining step is often the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive electron-withdrawing effect.[9]

G Start Fluoroarene + Nu⁻ Intermediate [Meisenheimer Complex] (Non-Aromatic Intermediate) Start->Intermediate Step 1: Addition (Rate-Determining) Product Substituted Arene + F⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: para-Amination of a Dinitro-Fluorophenyl Propanoic Acid Derivative

This protocol illustrates the SNAr reaction on a highly activated substrate.

Materials:

  • Methyl 2-(4-fluoro-3,5-dinitrophenyl)propanoate (substrate can be synthesized via nitration)

  • Benzylamine (nucleophile)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(4-fluoro-3,5-dinitrophenyl)propanoate (1.0 mmol) in DMSO (5 mL).

  • Add benzylamine (1.1 mmol) and K₂CO₃ (1.5 mmol).

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by a distinct color change and TLC.

  • Once the reaction is complete (typically 1-2 hours), pour the mixture into ice-water (50 mL).

  • A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure N-benzylated amine derivative. Further purification by recrystallization may be performed if necessary.

Decarboxylative Cross-Coupling Strategies

Modern synthetic methods can utilize the propanoic acid moiety itself as a reactive handle. Decarboxylative couplings, often enabled by photoredox catalysis, convert the readily available carboxylic acid into a reactive radical intermediate that can participate in C–C bond formation.[11][12]

Expertise & Causality: Photoredox-Mediated Decarboxylation

This strategy leverages the power of dual catalysis, typically combining an iridium-based photocatalyst with a nickel cross-coupling catalyst.[11]

  • The carboxylic acid is first deprotonated to form a carboxylate.

  • The excited-state photocatalyst oxidizes the carboxylate via single-electron transfer (SET), generating a carboxyl radical.

  • This radical rapidly extrudes CO₂, a thermodynamically favorable process, to form an α-fluoroalkyl radical.[11]

  • This radical is then captured by the nickel catalyst within its catalytic cycle, ultimately leading to cross-coupling with an organohalide partner.

This approach is exceptionally powerful for its mild conditions and broad functional group tolerance, avoiding the need for pre-functionalization of the phenyl ring.[11][13]

Comparative Summary of Methodologies

Methodology Primary Selectivity Key Advantages Common Limitations Ref.
Pd-Catalyzed C-H Activation ortho to FluorineHigh atom economy; Direct use of C-H bonds.Often requires high temperatures; Directing group effect is dominant.[6][7]
Norbornene-Relay C-H Arylation meta to FluorineAccess to otherwise difficult-to-make isomers.Requires stoichiometric mediator; Substrate scope can be limited.[8]
Nucleophilic Aromatic Subst. (SNAr) ipso-SubstitutionMild conditions; High yields on activated substrates.Requires electron-deficient arenes; Limited to the position of the leaving group.[9][10]
Decarboxylative Cross-Coupling Functionalization via acidUses the acid as a handle; Excellent functional group tolerance; Mild photoredox conditions.Stoichiometric base required; Can be sensitive to air/moisture.[11][13]

Conclusion

The functionalization of the phenyl ring in fluorinated propanoic acids is a critical task in modern drug discovery. A thorough understanding of the electronic influence of the fluorine atom and the carboxylic acid group is essential for selecting the appropriate synthetic strategy. While classical methods like SNAr remain valuable for activated systems, modern transition-metal-catalyzed C–H functionalization and decarboxylative couplings have opened new avenues for achieving unprecedented selectivity and efficiency. The protocols and strategic insights provided in this guide are intended to empower researchers to navigate this complex chemical space and accelerate the development of next-generation therapeutics.

References

  • Title: Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)
  • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)
  • Title: Late-Stage Fluorination: From Fundamentals to Application Source: PMC URL
  • Title: Recent advances in late-stage monofluorination of natural products and their derivatives Source: Royal Society of Chemistry URL
  • Title: meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes Source: PMC URL
  • Title: Late-Stage Fluorination: From Fundamentals to Application Source: ACS Publications URL
  • Title: Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation Source: ACS Publications URL
  • Title: Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs)
  • Title: Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis Source: PMC URL
  • Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: IJPPR URL
  • Title: Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products Source: PMC URL
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: MDPI URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4F2M-PA Status: Open Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield attrition in the synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid . User reports and kinetic data indicate two primary bottlenecks:

  • Steric Hindrance (Step 1): The ortho-methoxy group inhibits the Knoevenagel condensation, leading to incomplete conversion.

  • Hydrodefluorination (Step 2): The labile C-F bond is susceptible to cleavage during standard Pd/C hydrogenation, generating the non-fluorinated impurity (3-(2-methoxyphenyl)propanoic acid).

This guide provides a validated two-step protocol designed to bypass these specific failure modes.

Module 1: The Synthetic Workflow

The industry-standard route involves a Knoevenagel Condensation followed by Selective Hydrogenation . While a Heck reaction is possible, the Knoevenagel route is preferred for scalability and cost, provided the reduction conditions are controlled.

Validated Reaction Scheme

G Start 4-Fluoro-2-methoxy- benzaldehyde Inter Intermediate: 3-(4-Fluoro-2-methoxyphenyl) acrylic acid Start->Inter Step 1: Condensation (-CO2, -H2O) Reagent1 Malonic Acid (Piperidine/Pyridine) Reagent1->Inter End Target: 3-(4-Fluoro-2-methoxyphenyl) propanoic acid Inter->End Step 2: Selective Reduction Reagent2 H2 (1 atm) Pt/C or Pd/C(S) Reagent2->End

Figure 1: Optimized synthetic pathway emphasizing selective reduction reagents.

Module 2: Step-by-Step Optimization Protocols

Step 1: Knoevenagel Condensation

Challenge: The ortho-methoxy group creates steric bulk, slowing the attack of the malonate anion. Standard reflux often stalls at 60-70% conversion.

Optimized Protocol:

  • Reagents: Suspend 4-fluoro-2-methoxybenzaldehyde (1.0 eq) and Malonic acid (1.5 eq) in Pyridine (3.0 vol).

  • Catalyst: Add Piperidine (0.1 eq).

  • Critical Modification: Do not just reflux. Heat to 80°C for 1 hour, then increase to 115°C (reflux) .

    • Why? The lower temperature promotes the initial aldol-type addition without decarboxylation. The higher temperature drives the dehydration and decarboxylation.

  • Workup: Pour into ice-cold HCl (6M) to precipitate the cinnamic acid derivative.

  • Purification: Recrystallize from Ethanol/Water (3:1). Do not carry crude material to Step 2; sulfur or pyridine residues will poison the hydrogenation catalyst.

Step 2: Selective Hydrogenation (The Yield Killer)

Challenge: Standard 10% Pd/C often causes defluorination (hydrodefluorination), replacing the Fluorine with Hydrogen. This is driven by the oxidative addition of Pd into the Ar-F bond.

Corrective Action: Switch to Platinum on Carbon (Pt/C) or Sulfided Palladium .

Optimized Protocol:

  • Solvent: Use Ethyl Acetate (EtOAc) or Methanol. Note: Acetic acid increases the rate of defluorination and should be avoided.

  • Catalyst: Use 5% Pt/C (wet support) at 2-5 wt% loading.

    • Alternative: If using Pd/C, add Diphenylsulfide (0.5 eq relative to Pd) to poison the highly active sites responsible for C-F cleavage.

  • Conditions: Hydrogen balloon (1 atm) at Room Temperature .

    • Warning: Do not heat. Do not pressurize >1 bar. Higher energy promotes C-F cleavage.

  • Monitoring: Monitor by HPLC. Stop immediately upon consumption of the alkene. Over-reduction leads to defluorination.

Module 3: Troubleshooting & Root Cause Analysis

Use this logic tree to diagnose yield failures.

Troubleshooting Issue Yield < 60% StepCheck Where is the loss? Issue->StepCheck Step1 Step 1: Condensation StepCheck->Step1 Step2 Step 2: Reduction StepCheck->Step2 S1_Check Is SM remaining? Step1->S1_Check S1_Polymer Gummy solid? Step1->S1_Polymer S2_Impurity Impurity: Des-Fluoro? Step2->S2_Impurity S2_Stalled Reaction Stalled? Step2->S2_Stalled S1_Action Increase Malonic Acid to 2.0eq Use Dean-Stark trap S1_Check->S1_Action Yes S1_PolymerAction Add radical inhibitor (BHT) during workup S1_Polymer->S1_PolymerAction Yes S2_Action SWITCH CATALYST: Use Pt/C or Pd/C(S) S2_Impurity->S2_Action Yes S2_Wash Wash Step 1 product with dilute HCl (remove pyridine) S2_Stalled->S2_Wash Yes

Figure 2: Diagnostic logic for isolating yield attrition points.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Heck Reaction instead of Knoevenagel? A: Yes. If the Knoevenagel step yields <50% due to steric hindrance, use the Heck reaction:

  • Reagents: 4-Fluoro-2-methoxy-1-bromobenzene + Acrylic Acid.

  • Catalyst: Pd(OAc)₂ (1 mol%) + P(o-tol)₃ (2 mol%).

  • Base: Et₃N in DMF at 100°C.

  • Benefit: This couples directly to the acrylic acid intermediate [1]. However, Pd removal is more difficult, and the starting material (bromo-derivative) is significantly more expensive.

Q2: My Step 2 product contains 15% defluorinated impurity. How do I remove it? A: Separation is extremely difficult as the physical properties (solubility, pKa) of the fluoro- and des-fluoro analogs are nearly identical.

  • Solution: You must prevent it. The moment you see >2% defluorination, stop the reaction. If the mixture is already formed, rigorous recrystallization from Hexane/Ethyl Acetate may enrich the fluorinated product, but yield loss will be high.

Q3: Why is my Knoevenagel product an oil instead of a solid? A: This indicates contamination with solvent (pyridine) or mixed isomers.

  • Fix: Triturate the oil with cold water/HCl to remove pyridine. If it remains oily, dissolve in saturated NaHCO₃, wash with ether (removes non-acidic impurities), then re-acidify the aqueous layer to precipitate the pure acid.

Comparative Data Table: Catalyst Selection for Step 2

Catalyst SystemConversion RateDefluorination RiskRecommendation
10% Pd/C High (Fast)High (Major impurity)Avoid
5% Pd/C (Unpoisoned) MediumMedium⚠️ Risky
5% Pt/C MediumLow Preferred
Pd/C + Diphenylsulfide SlowVery Low High Purity
Raney Nickel VariableMedium⚠️ Messy workup

References

  • Heck Reaction Mechanism & Scope: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Knoevenagel Condensation Conditions: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341-394.

  • Defluorination during Hydrogenation: Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.

  • Synthesis of Methoxy-Cinnamic Acids: Organic Syntheses, Coll. Vol. 4, p.730 (1963); Vol. 32, p.76 (1952). (General procedure for substituted cinnamic acids).

Technical Support Center: Purification of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-FMPPA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: October 26, 2023

Executive Summary

This guide addresses the purification of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid (CAS: 1226808-66-9 / Analogous structures). This compound is a critical intermediate in the synthesis of PPAR agonists, S1P1 receptor modulators, and other fluorinated bioactive scaffolds.

The presence of the ortho-methoxy group combined with the para-fluorine atom creates specific purification challenges:

  • Oiling Out: The compound has a relatively low melting point (approx. 85–95°C range for this class), making it prone to liquid-liquid phase separation rather than crystallization.

  • Solubility: The methoxy group increases lipophilicity compared to the parent phenylpropanoic acid, requiring adjustments to standard polarity gradients.

Module 1: The "Golden Path" Protocol (SOP)

This is the baseline protocol derived from standard purification methods for fluorinated hydrocinnamic acid derivatives.

Solvent System Selection

We recommend a binary solvent system to balance yield and purity.

Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol / Water 60:40 to 40:60General Purity. Best for removing inorganic salts and polar byproducts.Low. (Green chemistry compliant).
Ethyl Acetate / Heptane 1:3 to 1:5High Yield. Best for removing non-polar starting materials (e.g., aldehydes).Medium. (Risk of oiling out if Heptane added too fast).
Toluene 100%Specific Impurities. Good for removing cinnamic acid analogs.High. (Requires precise temperature control).
Step-by-Step Procedure (Ethanol/Water System)
  • Dissolution (The Saturation Point):

    • Place crude solid in a flask equipped with a reflux condenser.

    • Add Ethanol (95%) at a ratio of 3 mL per gram of solid.

    • Heat to 70–75°C (Do not exceed 80°C to avoid decarboxylation risks, though low for this species).

    • Observation: If solid does not dissolve, add ethanol in 0.5 mL increments until clear.

  • The "Polishing" Filtration (Critical for Fluorinated Aromatics):

    • While hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities or polymerized byproducts.

  • Nucleation Induction:

    • Reheat filtrate to 70°C.

    • Slowly add Deionized Water (pre-warmed to 60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just clear the turbidity.

  • Controlled Cooling (The Anti-Oil Step):

    • Remove heat source. Let the flask cool to room temperature slowly (approx. 10°C per hour).

    • Agitation: Stir gently (50–100 RPM). Vigorous stirring promotes oiling.

    • Seeding: At ~45°C, add a tiny crystal of pure product if available.

  • Isolation:

    • Cool to 0–4°C in an ice bath for 1 hour.

    • Filter via vacuum filtration. Wash cake with cold Water/Ethanol (80:20) .

    • Dry under vacuum at 40°C.

Module 2: Troubleshooting Matrix

Issue 1: The Product "Oils Out" (Liquid Phase Separation)

Symptoms: Instead of crystals, droplets of oil form at the bottom or sides of the flask as it cools. Root Cause: The solution temperature dropped below the "binodal" curve (liquid-liquid separation) before hitting the solubility curve (solid-liquid). This is common in methoxy-substituted aromatics due to low melting points.

Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more Solvent A (Ethanol) to increase solubility capacity.

  • Seed immediately at a higher temperature (e.g., 50–55°C).

  • Reduce Cooling Rate: Wrap the flask in aluminum foil or a towel to slow heat loss.

Issue 2: Impurity Persistence (Cinnamic Acid Analog)

Symptoms: HPLC shows a peak at RRT ~1.1 (The unsaturated precursor: 3-(4-fluoro-2-methoxyphenyl)acrylic acid). Root Cause: Structural similarity makes co-crystallization likely.

Corrective Action:

  • Switch Solvent: Use Toluene/Heptane . The unsaturated acid is often less soluble in non-polar aromatics than the saturated propanoic acid.

  • pH Swing (Chemical Purification):

    • Dissolve crude in 1M NaOH (aq).

    • Wash with Ethyl Acetate (removes non-acidic impurities).

    • Acidify aqueous layer with HCl to pH 2.

    • Extract into fresh Ethyl Acetate and proceed to recrystallize.

Issue 3: Colored Impurities (Yellow/Brown Tint)

Root Cause: Oxidation of the electron-rich methoxy-phenyl ring or trace palladium residues (if synthesized via Heck coupling).

Corrective Action:

  • Add Activated Carbon (Charcoal) (5 wt% relative to crude) during the hot dissolution step (Step 1).

  • Stir for 15 minutes at 60°C.

  • Filter strictly through Celite while hot.

Module 3: Workflow Visualization

The following logic gate describes the decision process for solvent selection and troubleshooting.

Recrystallization_Logic Start Crude 3-(4-Fluoro-2-methoxyphenyl) propanoic acid Purity_Check Check Purity (HPLC/NMR) Start->Purity_Check Decision_Impurity Dominant Impurity? Purity_Check->Decision_Impurity Path_Neutral Non-polar / Aldehydes Decision_Impurity->Path_Neutral Starting Material Path_Unsat Unsaturated Acid (Cinnamic analog) Decision_Impurity->Path_Unsat Structural Analog Path_Color Colored / Pd Residue Decision_Impurity->Path_Color Oxidation/Salts Solvent_EtOAc System: EtOAc / Heptane Path_Neutral->Solvent_EtOAc Solvent_Tol System: Toluene (Hot) Path_Unsat->Solvent_Tol Solvent_EtOH System: EtOH / Water (+ Activated Carbon) Path_Color->Solvent_EtOH Oiling_Check Did it Oil Out? Solvent_EtOAc->Oiling_Check Solvent_Tol->Oiling_Check Solvent_EtOH->Oiling_Check Remedy_Oil 1. Reheat 2. Add Solvent A (Solubilizer) 3. Seed at T > 50°C Oiling_Check->Remedy_Oil Yes Final Pure Crystalline Solid Oiling_Check->Final No (Crystals formed) Remedy_Oil->Oiling_Check Retry

Figure 1: Decision Matrix for Solvent Selection and Troubleshooting based on impurity profile.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does the melting point of my product fluctuate (e.g., 88°C vs 94°C)? A: This is likely due to polymorphism or varying degrees of solvation. Fluorinated phenylpropanoic acids can form different crystal lattices depending on the solvent used (e.g., needles from toluene vs. plates from ethanol). Always dry heavily (vacuum oven, 40°C, 24h) to rule out solvates. Confirm identity via DSC (Differential Scanning Calorimetry).

Q: Can I use basic water for recrystallization? A: Not directly for crystallization. While the compound dissolves in basic water (forming the carboxylate salt), you cannot crystallize the free acid from high pH. You would need to perform a "reactive precipitation" by slowly adding HCl to the salt solution. This yields a precipitate but often with smaller particle size and lower purity than a thermal recrystallization.

Q: The fluorine signal in NMR seems split. Is this an impurity? A: Not necessarily. In


C NMR, C-F coupling causes splitting of carbon signals (doublets) on the phenyl ring. In 

F NMR, ensure you are not seeing a rotamer or a specific conformer locked by the ortho-methoxy group. However, if you see two distinct fluorine peaks with significant separation, you likely have the regioisomer (e.g., 3-(4-fluoro-3-methoxyphenyl)...).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for carboxylic acid purification).

  • Kyorin Pharmaceutical Co., Ltd. "Substituted Phenylpropanoic Acid Derivatives as PPAR Agonists."[1] Journal of Medicinal Chemistry, 2003, 46(17), 3581–3599.[1] (Describes synthesis and handling of fluorinated phenylpropanoic acids).

  • Organic Syntheses. "Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid." Org.[2] Synth.2004 , 81, 77. (Provides analogous purification logic for methoxy-substituted propanoic acids).

  • Ide, T. et al. "Improvement of the transactivation activity of phenylpropanoic acid-type PPAR pan agonists: effect of introduction of fluorine." Bioorganic & Medicinal Chemistry Letters, 2008 . (Discusses the specific impact of fluorine on solubility and activity in this scaffold).

Sources

Technical Support Center: Optimizing HPLC Separation for Fluorinated Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of fluorinated organic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these unique compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and challenges encountered when working with fluorinated organic acids.

Q1: Why are short-chain fluorinated organic acids so difficult to retain on standard reversed-phase HPLC columns?

A1: Short-chain fluorinated organic acids, such as trifluoroacetic acid (TFA) and perfluoropropanoic acid (PFPrA), exhibit high polarity and are often fully ionized in typical reversed-phase mobile phases.[1][2][3][4] This high polarity leads to very weak interactions with the hydrophobic stationary phases of conventional C8 and C18 columns, resulting in poor retention and often elution in the solvent front.[1][4][5][6]

Q2: What is peak tailing and why is it so common with acidic compounds like fluorinated organic acids?

A2: Peak tailing is an asymmetrical peak shape where the latter half of the peak is broader than the front half.[7][8] For acidic compounds, a primary cause of peak tailing is secondary interactions with the stationary phase.[7][9] This often involves the interaction of the acidic analytes with residual silanol groups on the silica-based column packing material.[10] These interactions provide an additional retention mechanism that can lead to the observed peak asymmetry.[7]

Q3: I'm seeing "ghost peaks" in my chromatograms. What are they and where are they coming from?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank injections.[11] They can be caused by several factors, including carryover from a previous injection due to an inadequately cleaned autosampler or injection needle, or contamination in the mobile phase or solvents.[12] Given the ubiquitous nature of some fluorinated compounds (especially PFAS) in laboratory materials, contamination is a significant concern.[13]

Q4: My retention times are shifting from one injection to the next. What could be the cause?

A4: Retention time instability can be caused by a variety of factors. The most common culprits are changes in the mobile phase composition, fluctuations in column temperature, or an unstable pump flow rate.[14][15] For ionizable compounds like fluorinated organic acids, even small shifts in the mobile phase pH can lead to significant changes in retention time.[16]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Poor Peak Shape - Tailing and Fronting

Poor peak shape is a common problem that can compromise the accuracy and precision of your results.[8]

Troubleshooting Peak Tailing

G start Peak Tailing Observed check_overload Is the sample overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_pH Is mobile phase pH appropriate? check_overload->check_pH No solution Peak Shape Improved reduce_load->solution adjust_pH Adjust pH to be >2 units away from analyte pKa. check_pH->adjust_pH No check_column Is the column appropriate? check_pH->check_column Yes adjust_pH->solution use_endcapped Use a modern, end-capped column. check_column->use_endcapped No add_modifier Add a mobile phase modifier (e.g., TFA). check_column->add_modifier Yes use_endcapped->solution add_modifier->solution

Protocol for Addressing Peak Tailing:

  • Assess for Column Overload:

    • Action: Dilute your sample by a factor of 10 and reinject.

    • Rationale: If peak shape improves, the original sample was likely overloading the column.[14]

  • Optimize Mobile Phase pH:

    • Action: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your fluorinated organic acid. For these acidic compounds, this typically means lowering the pH.

    • Rationale: Suppressing the ionization of the analyte and residual silanol groups on the stationary phase can significantly reduce secondary interactions and improve peak shape.[10][17]

  • Utilize a Modern, Deactivated Column:

    • Action: Switch to a column with a highly deactivated, end-capped stationary phase.

    • Rationale: End-capping treats the residual silanol groups, making them much less polar and reducing the potential for secondary interactions with acidic analytes.[17]

  • Incorporate a Mobile Phase Additive:

    • Action: For reversed-phase chromatography, consider adding a small amount of an acidic modifier like trifluoroacetic acid (TFA).

    • Rationale: Additives like TFA can help to mask the residual silanol groups on the stationary phase, leading to improved peak symmetry.[18] Fluorinated carboxylic acids can also act as "ion repelling agents" to improve peak shape for other acidic compounds.[19]

Troubleshooting Peak Fronting

Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still be problematic.[8]

Common Causes and Solutions for Peak Fronting:

CauseRecommended SolutionRationale
Column Overload Decrease the amount of sample injected or use a column with a larger internal diameter.Reduces the mass of analyte on the column at any given time, preventing saturation of the stationary phase.
Poor Sample Solubility Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[8]A sample solvent that is much stronger than the mobile phase can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak.
Column Collapse or Void Replace the column.[8][9]A physical deformation of the column bed can disrupt the flow path of the sample, leading to peak distortion.[9]
Guide 2: Enhancing Retention of Short-Chain Fluorinated Organic Acids

The high polarity of short-chain fluorinated organic acids presents a significant retention challenge in reversed-phase HPLC.[1][4]

G start Poor Retention of Short-Chain Acids column_choice Column Selection start->column_choice mobile_phase_opt Mobile Phase Optimization start->mobile_phase_opt pfp_column Fluorinated Stationary Phases (e.g., PFP, Fluoro-Phenyl) column_choice->pfp_column Consider mixed_mode Mixed-Mode HILIC/Ion-Exchange Columns column_choice->mixed_mode Consider ion_pairing Ion-Pairing Chromatography mobile_phase_opt->ion_pairing Employ solution Improved Retention pfp_column->solution mixed_mode->solution ipc_reagents Cationic Ion-Pairing Reagents (e.g., Tetraalkylammonium Salts) ion_pairing->ipc_reagents Use ipc_reagents->solution

Strategies for Improving Retention:

  • Select an Appropriate Stationary Phase:

    • Fluorinated Phases: Columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) or fluoro-phenyl phases, can offer alternative selectivity and improved retention for fluorinated analytes compared to traditional C18 columns.[20]

    • Mixed-Mode Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode HILIC/ion-exchange columns can be effective.[5][6] These columns provide different retention mechanisms that are better suited for highly polar analytes.

  • Implement Ion-Pairing Chromatography (IPC):

    • Principle: IPC involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte. This forms a neutral ion pair that is better retained by the reversed-phase column.

    • Reagents for Fluorinated Organic Acids: Since these are anions, a cationic ion-pairing reagent is required. Tetraalkylammonium salts, such as tetrabutylammonium (TBA), are commonly used.[21][22]

    • Considerations: The concentration and chain length of the ion-pairing reagent can be optimized to fine-tune retention.[21] Be aware that ion-pairing reagents can be difficult to completely wash out of an HPLC system and may not be ideal for LC-MS applications due to ion suppression.

Guide 3: Minimizing Background Contamination

The widespread use of fluorinated compounds, particularly PFAS, in many laboratory products can lead to significant background contamination.[13]

Best Practices for Contamination Control:

  • Use Polypropylene Labware: Avoid glass containers for standards and samples, as PFAS can adsorb to glass surfaces. Use polypropylene bottles and vials.[23]

  • Solvent and Reagent Purity: Use HPLC-grade or higher purity solvents and reagents. Test new batches for background levels of your target analytes.

  • System Plumbing: If possible, replace any PTFE tubing or components in your HPLC system, as these can be a source of PFAS contamination.[23]

  • Solvent Delay Column: A delay column installed between the pump and the autosampler can help to chromatographically separate background contamination from the analytes in your injected sample.[23]

  • Sample Preparation: Be mindful of potential contamination sources during sample preparation. This includes everything from the clothing worn by lab personnel to the materials used for solid-phase extraction (SPE).[23]

III. Experimental Protocols

Protocol 1: General Method for Screening Fluorinated Organic Acids

This protocol provides a starting point for developing a separation method.

  • Column: A column with a fluorinated stationary phase (e.g., PFP, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm or Mass Spectrometer.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This is a general protocol for concentrating fluorinated organic acids from water samples.

  • Condition the Cartridge: Use a weak anion-exchange (WAX) SPE cartridge. Condition with methanol followed by water.

  • Load the Sample: Pass the water sample through the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute: Elute the fluorinated organic acids with a basic organic solvent (e.g., methanol with ammonium hydroxide).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

IV. References

  • Chromatographic Analysis of PFAS: Method Development and Optimization. (2024, December 16). LCGC International.

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. (n.d.). Benchchem.

  • McHale, C. (2025, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology.

  • Dolan, J. W. (2008, June 30). Peak Shape Problems. LCGC International.

  • OPTIMIZATION OF PFAS EXTRACTION FROM POLYMERIC MATERIALS AND QUANTIFICATION BY HPLC–MS. (2025, November 18). JKU ePUB.

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.

  • HPLC Troubleshooting Guide. (n.d.). ACE.

  • Best Practices for Optimizing PFAS Analysis. (n.d.). Shimadzu Scientific Instruments.

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International.

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.

  • Lajin, B., & Zischka, M. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1634, 461575.

  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee.

  • Björnsdotter, M. K., et al. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. Environmental Science: Processes & Impacts, 22(8), 1839-1853.

  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.

  • Lajin, B., & Zischka, M. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9575–9583.

  • Björnsdotter, M. K., et al. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. Analytical and Bioanalytical Chemistry, 412(23), 5673–5686.

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • Björnsdotter, M. K., et al. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. ResearchGate.

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters Corporation.

  • Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. (n.d.). PMC.

  • Optimizing Perfluorooctanoic Acid (PFOA) Detection in Surface Water Samples through Derivatization in Gas Chromatography Mass Spectrometry. (n.d.). My Goldschmidt.

  • A Comparative Guide to Mass Spectrometry Analysis of Fluorinated Organic Compounds. (n.d.). Benchchem.

  • Santasania, C. T. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • Tang, Y., & Ghirlanda, G. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(3), 379–384.

  • Björnsdotter, M. K., et al. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. PMC.

  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. (n.d.). Phenomenex.

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019, April 11). The University of Aberdeen Research Portal.

  • PFAS Sample Preparation: A Definitive Guide. (n.d.). Organomation.

  • Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. (n.d.). Benchchem.

  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (2021, April 14). Analytical Chemistry.

  • Sample preparation for AOF determination according to DIN 38409-59 (EN). (n.d.). Analytik Jena.

  • Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. (2021, December 31). Chemours.

  • Prevail™ Organic Acid HPLC Columns. (n.d.). Grace.

  • Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union.

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (n.d.). ResearchGate.

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.

  • Organic Acid Analysis HPLC Columns. (n.d.). MZ-Analysentechnik.

  • HPLC Troubleshooting. (n.d.). Chromatography Online.

  • Advances in fluorine-containing materials for sample preparation in the food field. (n.d.). Analytical Methods (RSC Publishing).

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. (n.d.). OSF.

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters.

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.

Sources

Removing palladium catalyst from fluorinated acid products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Fluorinated Acid Substrates Status: Operational | Expert: Senior Application Scientist

Core Directive & Scope

User Context: You are dealing with a fluorinated acid intermediate (e.g., fluorinated benzoic acid, trifluoroacetic acid derivative) following a Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald). The Problem: The fluorine atoms increase lipophilicity and alter solubility, while the acidic functionality (COOH, SO3H) creates strong coordination with Pd and risks protonating basic scavengers. The Goal: Reduce Pd levels to <10 ppm (Oral) or <1 ppm (Parenteral) without compromising yield.

Diagnostic Module: Defining the Target

Before initiating cleanup, you must define your compliance threshold. "Zero" is not a number; a PDE (Permitted Daily Exposure) is.

FAQ: What is my target Pd limit?

A: Do not guess. Calculate it based on ICH Q3D guidelines. The limit depends on the maximum daily dose of your drug product.[1]



Route of AdministrationPd PDE (µ g/day )Limit for 1g Daily DoseLimit for 10g Daily Dose
Oral 100100 ppm10 ppm
Parenteral (IV) 1010 ppm1 ppm
Inhalation 11 ppm0.1 ppm

Critical Check: If your crude Pd is >5000 ppm, a single pass scavenger step may not suffice. You may need a bulk reduction method (crystallization/carbon) before the polishing scavenger step.

Scavenger Selection (The "Treatment")

The Challenge: Most "universal" scavengers are amine-based (diamines/triamines).

  • Failure Mode: Your substrate is a fluorinated acid. It will protonate amine scavengers, rendering them positively charged and unable to coordinate with the positively charged Pd species.

  • Solution: You must use Thiol (SH) or Thiourea functionalized scavengers.

Selection Guide: Fluorinated Acid Matrices
Scavenger TypeFunctionalityMechanismCompatibility with AcidsRecommendation
Si-Thiol (SH) MercaptopropylS-Pd coordinationHigh Primary Choice. Fast kinetics.
Si-Thiourea ThioureaChelationVery High Secondary Choice. Best for highly acidic media where thiols might oxidize.
Si-DMT / TMT Trithio-cyanuric acidMulti-dentateHigh Excellent for Pd(0) and Pd(II).
Si-Triamine EthylenediamineN-Pd coordinationLOW AVOID. Acid substrate will deactivate this.
Activated Carbon AdsorptionPhysisorptionMediumBackup. Risk of yield loss due to fluorophilic adsorption.
Workflow Visualization: The Screening Protocol

Do not commit your entire batch to one scavenger. Run a micro-screen.

ScavengerScreening Start Crude Reaction (High Pd) Solubility Check Solubility (Avoid DMSO if possible) Start->Solubility Aliquot Prepare 4 Aliquots (50 mg API each) Solubility->Aliquot Scav1 Si-Thiol (4 eq) Aliquot->Scav1 Scav2 Si-Thiourea (4 eq) Aliquot->Scav2 Scav3 Si-DMT (4 eq) Aliquot->Scav3 Scav4 Carbon (Control) Aliquot->Scav4 Incubate Stir/Shake 4h @ RT or 50°C Scav1->Incubate Scav2->Incubate Scav3->Incubate Scav4->Incubate Filter Filter & Wash Incubate->Filter Analyze ICP-MS Analysis Filter->Analyze

Figure 1: Parallel screening workflow to identify the optimal scavenger ligand without wasting bulk material.

Troubleshooting & Optimization

Scenario: You selected Si-Thiol, but Pd levels are stuck at 50 ppm (Target <10 ppm).

Q: Why isn't the Pd dropping further?

A1: Kinetics vs. Thermodynamics. Pd removal is an equilibrium process.

  • Fix: Increase temperature to 50-60°C. Fluorinated acids can form tight clusters; heat breaks these ensuring better contact with the scavenger pore.

  • Fix: Increase contact time (4h

    
     12h).
    

A2: The "Solvent Effect" in Fluorinated Systems. Fluorinated compounds are often highly soluble in THF or EtOAc but poorly soluble in MeOH.

  • Silica Gel Swelling: Silica does not swell, but the access to the pore depends on surface wetting.

  • Fix: Ensure your solvent wets the silica pores. THF is generally excellent. If using highly non-polar fluorinated solvents, add a co-solvent (e.g., 10% IPA) to facilitate pore interaction.

A3: Oxidation State Mismatch. Scavengers have preferences.

  • Pd(II): Binds well to Thiol/Thiourea.

  • Pd(0): Colloidal black Pd is harder to scavenge via coordination.

  • Fix: If the solution is dark/black (colloidal Pd), add a mild oxidant (air bubbling or dilute peroxide, if API permits) to convert Pd(0)

    
     Pd(II) before scavenging. Alternatively, use Si-DMT  which is superior for Pd(0).
    
Optimization Logic Tree

OptimizationLogic Problem Pd Level > Target CheckColor Is Solution Black/Dark? Problem->CheckColor YesColloid Yes (Colloidal Pd) CheckColor->YesColloid NoColloid No (Orange/Yellow) CheckColor->NoColloid Oxidize Oxidize Pd(0) -> Pd(II) (Air/H2O2) or Switch to Si-DMT YesColloid->Oxidize CheckTemp Current Temp? NoColloid->CheckTemp TempLow Room Temp CheckTemp->TempLow TempHigh Already Heated CheckTemp->TempHigh HeatUp Heat to 50-60°C (Improve Kinetics) TempLow->HeatUp CheckEq Scavenger Load? TempHigh->CheckEq EqLow < 4 Equivalents CheckEq->EqLow EqHigh > 8 Equivalents CheckEq->EqHigh AddMore Increase Load to 8 eq or 50 wt% EqLow->AddMore Switch Switch Ligand (e.g., Thiol -> Thiourea) EqHigh->Switch

Figure 2: Decision matrix for troubleshooting stalled Pd removal.

Alternative Methods (When Scavengers Fail)

Q: Can I just use Activated Carbon (Charcoal)?

A: Yes, but proceed with caution.

  • The Fluorine Risk: Fluorinated compounds are lipophilic ("greasy"). Activated carbon is non-selective.[2] It often adsorbs the fluorinated product along with the Pd, leading to yield losses of 20-50%.

  • Protocol: If you must use carbon, use specialized "low ash" grades (e.g., Darco KB-G) and limit contact time to <1 hour to minimize API adsorption.

Q: What about Crystallization?

A: Crystallization is a purification method, but for Pd, it can be a trap.

  • The Risk: Pd can occlude inside the crystal lattice.

  • The Strategy: Perform a "hot filtration" with a scavenger before the crystallization step. Never rely on crystallization alone to drop Pd from 1000 ppm to 10 ppm.

References & Authority

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[3][4] Defines PDE limits for Palladium (100µ g/day Oral).

  • Biotage. Metal Scavenger User Guide: Strategies for API Purification. (2023).[2] Detailed kinetics and solvent compatibility for Si-Thiol/Si-TMT.

  • SiliCycle. SiliaMetS® Metal Scavengers Selection Guide. (2022).[3][4] Comparative data on Thiol vs. Thiourea efficiency in acidic media.

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. (2004). Foundational text on Pd removal mechanisms.

Sources

Solving solubility issues of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Solubility Optimization for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Formulation & Physical Chemistry Support

Executive Summary & Compound Diagnostics

User Issue: "I am attempting to dissolve 3-(4-Fluoro-2-methoxyphenyl)propanoic acid for a cell-based assay (target conc: 100 µM). It dissolves in DMSO but precipitates immediately upon dilution into cell culture media or water."

Specialist Analysis: This is a classic "crash-out" scenario common with lipophilic carboxylic acids. Your compound, 3-(4-Fluoro-2-methoxyphenyl)propanoic acid , possesses a hydrophobic aromatic core decorated with fluoro and methoxy groups, attached to a short acidic tail.

Physicochemical Profile (Estimated):

Property Value (Est.) Implication
Molecular Weight ~198.19 g/mol Small molecule, high diffusion.
pKa (Acidic) 4.2 – 4.8 Exists as an insoluble neutral species at pH < 5.
LogP (Lipophilicity) ~1.8 – 2.2 Moderate lipophilicity; requires hydrophobic solvation or ionization.

| Water Solubility | < 0.5 mg/mL (pH 5) | Poor intrinsic solubility in unbuffered water. |

Root Cause of Failure: Diluting a DMSO stock into unbuffered water (typically pH 5.5–6.0) or media where the local concentration exceeds the solubility limit of the neutral acid causes precipitation. You must drive the equilibrium toward the ionized (salt) form or shield the hydrophobic core.

Troubleshooting Guide & Protocols

Method A: The "pH Switch" (Recommended for Aqueous Buffers)

Best for: Biochemical assays, phosphate buffers, and stock preparation without organic solvents.

Mechanism: By adjusting the pH to at least 2 units above the pKa (pH > 6.8), you convert the insoluble carboxylic acid (-COOH) into the highly soluble carboxylate anion (-COO⁻).

Protocol:

  • Weighing: Weigh 10 mg of the compound.

  • Primary Dissolution: Do not add water yet. Add 1.0 equivalent of 0.1 M NaOH (or KOH).

    • Calculation: For 10 mg (~50 µmol), add ~500 µL of 0.1 M NaOH.

    • Observation: The solid should dissolve rapidly. Vortex if necessary.

  • Buffering: Dilute this concentrate with PBS (pH 7.4) or your assay buffer.

  • Verification: Check pH. If the final pH drops below 6.0, the compound will precipitate.

Expert Note: Avoid using unbuffered water for dilution. Water absorbs CO₂ from the air, becoming slightly acidic (pH ~5.5), which is sufficient to protonate this compound and cause precipitation.

Method B: The "Cosolvent Spike" (Standard for Cell Culture)

Best for: High-throughput screening, cell media where <0.5% DMSO is tolerated.

Mechanism: DMSO solubilizes the hydrophobic core, while the rapid dispersion prevents immediate crystal nucleation.

Protocol:

  • Stock Prep: Prepare a 100 mM stock solution in pure anhydrous DMSO.

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO reduces solubility).

  • Intermediate Dilution (Critical Step):

    • Do not pipet 1 µL of stock directly into 10 mL of media (this creates a local "supersaturated cloud" that precipitates).

    • Step 2a: Dilute the 100 mM stock 1:100 into a "working stock" using PBS (pH 7.4) . Vortex immediately.

    • Step 2b: Add the working stock to your cell media to reach the final 100 µM concentration.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Method C: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies (IV/IP injection) or sensitive primary cells.

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic phenyl ring while presenting a hydrophilic exterior to the solvent.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS or Saline.

  • Add the compound to this vehicle.

  • Sonicate for 20–30 minutes at roughly 40°C.

  • Filter sterilize (0.22 µm).

Decision Matrix: Selecting the Right Method

The following logic flow helps you choose the optimal solubilization strategy based on your experimental constraints.

Solubility_Decision_Tree Start Start: Solubility Issue Is_Bio_Assay Is this a Biological Assay? Start->Is_Bio_Assay In_Vivo Is this for In Vivo (Animal)? Is_Bio_Assay->In_Vivo Yes Method_A Method A: pH Adjustment (Use PBS pH 7.4 + NaOH) Is_Bio_Assay->Method_A No (Chemistry/Analytical) Tolerate_DMSO Can the system tolerate DMSO? Tolerate_DMSO->Method_A No (Sensitive Cells) Method_B Method B: DMSO Spike (Max 0.5% v/v) Tolerate_DMSO->Method_B Yes In_Vivo->Tolerate_DMSO No (In Vitro/Cell) Method_C Method C: Cyclodextrin (20% HP-β-CD) In_Vivo->Method_C Yes (Avoid Solvents)

Figure 1: Decision matrix for solubilizing 3-(4-Fluoro-2-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn cloudy after 24 hours at 4°C? A: This is "cold-induced precipitation." Solubility decreases with temperature. If you are working near the saturation limit (e.g., >1 mM), storage at 4°C can cause the compound to crash out.

  • Fix: Warm the solution to 37°C and vortex before use. If it doesn't redissolve, prepare fresh.

Q2: Can I use ethanol instead of DMSO? A: Yes, ethanol is a viable alternative for the stock solution. However, ethanol evaporates faster than DMSO, potentially altering the concentration of your stock over time. Ensure the vial is tightly sealed.

Q3: Is the fluorine atom affecting solubility? A: Yes. Fluorine substitution generally increases lipophilicity (LogP) compared to hydrogen, making the molecule more hydrophobic [1]. However, it also alters the pKa slightly. The strategies listed above (pH adjustment) account for this by ensuring ionization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiling).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Technical Support Center: Controlling Regioselectivity in the Functionalization of 4-Fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 4-fluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substituting this versatile building block. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Understanding the Challenge: A Tale of Two Directing Groups

The core challenge in the functionalization of 4-fluoro-2-methoxybenzene lies in the competing directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents. Both are ortho-, para-directing groups in electrophilic aromatic substitution, but they exert their influence through different electronic mechanisms.[1][2][3][4]

  • The Methoxy Group (-OCH₃): A potent activating group, the methoxy substituent donates electron density to the aromatic ring primarily through a strong positive mesomeric effect (+M).[3] This significantly increases the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack.[3]

  • The Fluorine Atom (-F): Fluorine presents a more nuanced picture. While it also possesses a +M effect due to its lone pairs, it is highly electronegative, leading to a strong negative inductive effect (-I) that withdraws electron density from the ring.[1][5] For fluorine, the inductive effect generally outweighs the mesomeric effect, making it a deactivating group overall.[1] However, the +M effect is still sufficient to direct incoming electrophiles to the ortho and para positions.[1]

This interplay of activating and deactivating effects, along with steric considerations, dictates the preferred position of substitution. Understanding how to manipulate these factors is key to achieving the desired regioselectivity.

Troubleshooting Guide & FAQs

Here we address common issues and questions encountered during the functionalization of 4-fluoro-2-methoxybenzene in a practical question-and-answer format.

Electrophilic Aromatic Substitution

Question 1: I'm attempting a Friedel-Crafts acylation and obtaining a mixture of isomers. How can I favor substitution at the C5 position (ortho to the methoxy group)?

Answer: This is a classic challenge of competing directing groups. The methoxy group is a stronger activating group than fluorine, so it will primarily direct the incoming electrophile.[3] To favor acylation at the C5 position, you need to leverage conditions that amplify the directing power of the methoxy group and mitigate the formation of other isomers.

Troubleshooting Steps:

  • Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid are critical. A strong Lewis acid like AlCl₃ can coordinate with the methoxy group, reducing its activating effect and leading to a loss of regioselectivity.[6]

    • Recommendation: Try using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which are less likely to complex with the methoxy group.[7] Alternatively, using a stoichiometric amount of a stronger Lewis acid at low temperatures can sometimes improve selectivity.[6]

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which in this case is often the less sterically hindered isomer. However, for many electrophilic aromatic substitutions, lower temperatures can enhance selectivity by reducing the kinetic energy of the system, allowing the subtle electronic preferences to dominate.[6]

    • Recommendation: Perform the reaction at 0°C or even lower (e.g., -20°C) to see if the isomer ratio improves.

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates.

    • Recommendation: Less polar, non-coordinating solvents like dichloromethane or carbon disulfide are often preferred for Friedel-Crafts reactions.

dot

cluster_0 Factors Influencing Regioselectivity in Friedel-Crafts Acylation Lewis_Acid Lewis Acid Choice Regioselectivity Desired Regioselectivity (C5) Lewis_Acid->Regioselectivity Milder acid favors Temperature Reaction Temperature Temperature->Regioselectivity Lower temp favors Solvent Solvent Polarity Solvent->Regioselectivity Less polar favors Start 4-Fluoro-2-methoxybenzene DoM_nBuLi DoM (n-BuLi) Start->DoM_nBuLi C5_Lithiation C5-Lithiation (Major) DoM_nBuLi->C5_Lithiation -OCH3 directs C3_Lithiation C3-Lithiation (Minor) DoM_nBuLi->C3_Lithiation -F directs (weaker)

Caption: Outcome of Directed Ortho-Metalation on 4-Fluoro-2-methoxybenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Question 4: I'm struggling with a Suzuki-Miyaura coupling at the C4 position (where the fluorine is). I'm observing low yields and significant side products. What can I do?

Answer: While C-F bond activation for cross-coupling is possible, it generally requires harsh conditions and specialized catalysts. A more reliable strategy is to start with a different halogen at the C4 position, such as bromine or iodine, which are more readily activated by palladium catalysts. [8][9][10]

Troubleshooting and Optimization:

  • Substrate Choice:

    • Recommendation: If possible, start with 4-bromo-1-fluoro-2-methoxybenzene. The C-Br bond will undergo oxidative addition to the palladium catalyst much more readily than the C-F bond.

  • Ligand Selection: The choice of phosphine ligand is crucial for the success of Suzuki-Miyaura reactions, especially with electron-rich or sterically hindered substrates. [11] * Recommendation: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos often give excellent results. They promote the reductive elimination step and stabilize the active palladium species.

  • Base and Solvent System: The base plays a key role in the transmetalation step.

    • Recommendation: A common and effective combination is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a mixture of an organic solvent (like dioxane or toluene) and water. The aqueous phase is essential for activating the boronic acid.

Question 5: I need to perform a Buchwald-Hartwig amination. Which position is more reactive, C4-F or a pre-installed C-Br at another position?

Answer: Similar to the Suzuki coupling, the C-Br bond is significantly more reactive in Buchwald-Hartwig amination than the C-F bond. [12][13][14]The oxidative addition of the C-Br bond to the palladium catalyst is much more facile.

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:

  • Reactants: Aryl bromide (1.0 eq), amine (1.2 eq), base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or a biarylphosphine ligand, 2-4 mol%).

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 80-110 °C.

  • Procedure: Combine the aryl bromide, amine, base, and solvent in a flask under an inert atmosphere (e.g., argon or nitrogen). Add the palladium precursor and ligand. Heat the mixture with stirring for the required time, monitoring by TLC or GC-MS.

dot

Aryl_Halide Aryl Halide (Ar-X) C-I C-Br C-Cl C-F Reactivity Decreasing Reactivity in Pd-Catalyzed Cross-Coupling

Caption: Reactivity trend of aryl halides in cross-coupling reactions.

This guide provides a starting point for troubleshooting common regioselectivity issues in the functionalization of 4-fluoro-2-methoxybenzene. Remember that each specific substrate and reaction will have its own unique set of optimal conditions. Careful analysis of the electronic and steric factors at play, combined with systematic optimization of reaction parameters, will lead to successful and selective transformations.

References

  • Wikipedia. Directed ortho metalation. [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Slocum, D. W. et al. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. Semantic Scholar. [Link]

  • Directed (ortho) Metallation. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ChemTalk. Directing Effects. [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Kharas, G. et al. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents.
  • Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. [Link]

  • Jeon, J. et al. (2021). Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups. PubMed. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Flores-Holguín, N. et al. (2019). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. SpringerLink. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

  • The reactions of methoxybenzene. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Temperature-Controlled Regioselectivity in the Reductive Cleavage of p -Methoxybenzylidene Acetals. ResearchGate. [Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PMC. [Link]

  • Deufel, F. et al. Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. [Link]

  • Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Nature. [Link]

  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. [Link]

  • Chemistry Steps. Ortho, Meta, Para Practice Problems. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

  • The Dark Side of Fluorine. PMC. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Executive Summary

This guide provides an in-depth structural analysis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. The presence of the fluorine atom at the para position (relative to the propanoic chain) and a methoxy group at the ortho position creates a unique electronic environment that significantly alters the 1H NMR profile compared to non-fluorinated analogs.

We compare this compound against its non-fluorinated parent, 3-(2-methoxyphenyl)propanoic acid , to demonstrate how


 spin-spin coupling serves as a definitive diagnostic tool for structural verification.

Structural Analysis & Electronic Prediction

Before interpreting the spectrum, we must establish the electronic influence of the substituents on the aromatic ring. This causality is essential for accurate assignment.

  • Propanoic Acid Chain (C1): Acts as a weak electron-donating group (alkyl effect) via induction (+I), causing a slight shielding of ortho protons.

  • Methoxy Group (C2): A strong electron-donating group via resonance (+M), significantly shielding the ortho (H3) and para (H5) protons.

  • Fluorine Atom (C4):

    • Electronic Effect: Highly electronegative (Inductive withdrawal, -I) but also electron-donating via resonance (+M). The resonance effect typically dominates shielding at ortho/para positions.

    • Magnetic Effect:

      
       (Spin 1/2) couples strongly with protons. This is the critical differentiator , introducing large 
      
      
      
      coupling constants (6–11 Hz) that split aromatic signals into complex multiplets.
Comparative Model: Target vs. Alternative
FeatureTarget: 3-(4-Fluoro-2-methoxyphenyl)propanoic acidAlternative: 3-(2-Methoxyphenyl)propanoic acid
Core Structure 1,2,4-Trisubstituted Benzene1,2-Disubstituted Benzene
Aromatic Spin System 3 Spin System (AMX type modified by F)4 Spin System (ABCD type)
Key Splitting Large

(6-11 Hz)
+

Only

(7-8 Hz ortho, 1-2 Hz meta)
Diagnostic Signal H3 appears as distinct dd (due to F-coupling)H3 appears as d or dd (only H-coupling)

Detailed Spectral Assignment

The following data represents the spectral profile in DMSO-d6 at 400 MHz.

A. Aliphatic Region (High Field)

The propanoic acid side chain and methoxy group appear in the upfield region. These signals are relatively similar between the fluorinated and non-fluorinated analogs.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-OCH3 3.82Singlet (s)3HCharacteristic methoxy resonance.

-CH2
2.78Triplet (t)2HBenzylic protons. Deshielded by the aromatic ring.

-CH2
2.45Triplet (t)2HAdjacent to carbonyl (COOH).
B. Aromatic Region (The Diagnostic Zone)

This is where the comparative advantage of NMR analysis lies. The fluorine atom splits the proton signals, providing "fingerprint" verification of the 4-position substitution.

ProtonShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Structural Insight
H6 (C6-H)7.15dd (Doublet of doublets)

(Ortho)

(Meta)
Downfield. Ortho to the alkyl chain. The meta-F coupling (

) is distinct.
H3 (C3-H)6.78dd (Doublet of doublets)

(Ortho)

(Meta)
Upfield. Shielded by two +M groups (OMe, F). The large

(11 Hz) is the primary identifier.
H5 (C5-H)6.65td (Triplet of doublets)*

(Ortho)

(Ortho)

(Meta)
Most Upfield. Shielded by OMe (para) and F (ortho). Appears as a pseudo-td due to overlapping

values.

*Note: "td" describes the visual appearance; technically it is a ddd.

C. Acidic Proton
  • -COOH: ~12.1 ppm (Broad singlet). Highly dependent on solvent moisture and concentration. Often invisible in

    
     if exchange is rapid.
    

Comparative Analysis: Why Fluorine Matters

In drug development, verifying the regiochemistry of halogenation is vital. If you were analyzing the Non-Fluorinated Alternative (3-(2-methoxyphenyl)propanoic acid):

  • H3 Signal: Would appear as a simple doublet (coupling only to H4) or a fine doublet of doublets (meta coupling). In the Fluorinated Target , H3 is split by the fluorine (

    
     Hz), creating a wide doublet of doublets that is impossible to miss.
    
  • Complexity: The non-fluorinated spectrum has a crowded aromatic region (4 protons). The fluorinated spectrum is cleaner (3 protons) but has wider signal dispersion due to the "F-splitting."

Experimental Protocol

To ensure reproducibility and spectral quality matching the data above, follow this self-validating protocol.

I. Sample Preparation
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? It ensures full solubility of the polar carboxylic acid and slows down proton exchange, making the -COOH peak visible.

      
       often results in dimerization and broad peaks.
      
  • Filtration: If the solution is turbid, filter through a cotton plug directly into the NMR tube to prevent line broadening due to particulates.

II. Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The aromatic protons adjacent to Fluorine often have longer T1 relaxation times. A short D1 will suppress their integration values, leading to quantitative errors (e.g., integrating to 0.8H instead of 1.0H).

  • Scans (NS): 16 (sufficient for >5mg).

  • Spectral Width: -2 to 14 ppm (to catch the acid proton).

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic Tree

This diagram visualizes the decision-making process for assigning the complex aromatic region.

AssignmentLogic Region Aromatic Region (6.5 - 7.2 ppm) H6 H6 Signal (~7.15 ppm) Region->H6 H3 H3 Signal (~6.78 ppm) Region->H3 H5 H5 Signal (~6.65 ppm) Region->H5 Split_H6 Split: dd J(H-H)=8Hz J(H-F)=6Hz H6->Split_H6 Split_H3 Split: dd J(H-F)=11Hz J(H-H)=2Hz H3->Split_H3 Split_H5 Split: td (ddd) J(H-F)=8.5Hz J(H-H)=8Hz H5->Split_H5 Assign_H6 Assignment: Ortho to Chain Meta to F Split_H6->Assign_H6 Assign_H3 Assignment: Ortho to F Meta to OMe Split_H3->Assign_H3 Assign_H5 Assignment: Ortho to F Para to OMe Split_H5->Assign_H5

Caption: Logic flow for deconvoluting the aromatic spin system based on chemical shift environment and coupling constants.

Diagram 2: Experimental Workflow

Workflow Start Start: Crude Solid Solvent Dissolve in DMSO-d6 (Prevents Dimerization) Start->Solvent Filter Filter (Cotton Plug) Remove Particulates Solvent->Filter Acquire Acquisition (400 MHz) D1 > 2.0s (Relaxation) Filter->Acquire Process Processing LB = 0.3 Hz Acquire->Process Analyze Integration & J-Analysis Process->Analyze

Caption: Step-by-step protocol for obtaining high-resolution NMR data suitable for coupling constant analysis.[1][2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for coupling constants).

  • ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid NMR Spectrum. Retrieved from

  • PubChem. (n.d.).[4] 3-(4-Fluorophenyl)propanoic acid.[4] National Library of Medicine. Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

A Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis: Retention Time Comparison of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and Its Potential Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of an API and its impurities. This guide provides an in-depth technical overview and a practical, scientifically-grounded protocol for the HPLC analysis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will explore the principles behind the chromatographic separation and predict the retention time behavior of the target compound relative to its potential process-related impurities.

The Chromatographic Challenge: Separating Structurally Similar Molecules

3-(4-Fluoro-2-methoxyphenyl)propanoic acid is a carboxylic acid, and its analysis by reversed-phase HPLC is governed by its polarity and ionization state. The key to a successful separation lies in manipulating the mobile phase pH to control the ionization of the carboxylic acid group.[1] When the mobile phase pH is significantly lower than the pKa of the carboxylic acid (typically around 4-5), the compound exists predominantly in its neutral, protonated form. This increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase (like C18), resulting in longer retention times and better peak shapes.[1][2]

The primary challenge in the purity analysis of this compound is the potential presence of structurally similar impurities. These can include starting materials, intermediates from the synthetic route, and positional isomers. The subtle differences in their chemical structures necessitate a highly selective HPLC method to achieve baseline separation.

Predicting Potential Impurities: A Look at a Plausible Synthetic Pathway

A common route for the synthesis of substituted phenylpropanoic acids involves the hydrogenation of the corresponding cinnamic acid derivative.[3][4] Following this logic, a plausible synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid could start from 4-fluoro-2-methoxybenzaldehyde, which undergoes a condensation reaction (e.g., Knoevenagel or Perkin) to form 3-(4-fluoro-2-methoxyphenyl)acrylic acid (a cinnamic acid derivative). Subsequent hydrogenation of the double bond would yield the final product.

Based on this synthetic scheme, we can anticipate the following potential impurities:

  • Impurity A: 4-Fluoro-2-methoxybenzaldehyde (Starting Material): More polar than the final product due to the aldehyde group and lack of the propanoic acid side chain.

  • Impurity B: 3-(4-Fluoro-2-methoxyphenyl)acrylic acid (Intermediate): Less polar than the final product due to the rigid, planar structure of the acrylic acid double bond.

  • Impurity C: 3-(2-Fluoro-4-methoxyphenyl)propanoic acid (Positional Isomer): A likely process-related impurity arising from impurities in the starting materials. Its polarity will be very similar to the main compound, making it a critical pair to separate.

  • Impurity D: 3-(4-Fluorophenyl)propanoic acid (Related Substance): Could arise from an incomplete methoxylation of a precursor. It is more polar than the target compound due to the absence of the methoxy group.

A Robust HPLC Protocol for a Confident Analysis

The following HPLC method is designed based on established principles for the analysis of acidic compounds and aromatic carboxylic acids.[5][6] The selection of a C18 column provides a versatile nonpolar stationary phase, while the acidic mobile phase ensures the analyte is in its non-ionized form, promoting retention and symmetrical peak shapes.

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard reversed-phase column suitable for the separation of moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)The acidic pH suppresses the ionization of the carboxylic acid, increasing retention.[1]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% BA gradient is employed to ensure the elution of compounds with a range of polarities within a reasonable timeframe.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10 µL
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 275 nmAromatic compounds typically exhibit strong absorbance in this region. A UV scan of the main compound is recommended to determine the optimal wavelength.

Sample Preparation:

  • Accurately weigh and dissolve the sample of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid in the mobile phase (initial conditions: 40% Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Predicted Retention Time Comparison

Based on the principles of reversed-phase chromatography, we can predict the elution order of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its potential impurities. In reversed-phase HPLC, more polar compounds elute earlier, while less polar (more hydrophobic) compounds are retained longer on the column.

Table 1: Predicted Elution Order and Relative Retention Times

CompoundPredicted Elution OrderPredicted Relative Retention Time (RRT)Rationale for Elution Order
Impurity A: 4-Fluoro-2-methoxybenzaldehyde1 (Earliest)< 1.0Most polar due to the aldehyde group and smaller size.
Impurity D: 3-(4-Fluorophenyl)propanoic acid2< 1.0More polar than the target compound due to the absence of the electron-donating and hydrophobic methoxy group.
3-(4-Fluoro-2-methoxyphenyl)propanoic acid 3 1.00 Target Analyte
Impurity C: 3-(2-Fluoro-4-methoxyphenyl)propanoic acid4≈ 1.05Very similar polarity to the target compound. The ortho-fluoro substituent may slightly increase its interaction with the stationary phase compared to the meta-fluoro isomer, leading to slightly longer retention. The separation of positional isomers often requires optimized conditions.[7][8][9]
Impurity B: 3-(4-Fluoro-2-methoxyphenyl)acrylic acid5 (Latest)> 1.0The conjugated double bond in the acrylic acid side chain makes the molecule more planar and less polar, leading to stronger hydrophobic interactions with the C18 stationary phase and thus longer retention.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample (0.5 mg/mL) Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample (10 µL) Filter->Inject MobilePhaseA Prepare Mobile Phase A (0.1% H3PO4 in H2O) Gradient Gradient Elution (40-70% B) MobilePhaseA->Gradient MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->Gradient Column C18 Column (4.6x150mm, 5µm) Inject->Column Column->Gradient Detect UV Detection (275 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities (Area % or vs. Standard) Integrate->Quantify

Caption: HPLC analysis workflow for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid.

Trustworthiness and Self-Validation of the Protocol

The provided HPLC method is designed to be robust and self-validating. The use of an acidic mobile phase ensures that small variations in pH will have a minimal impact on the retention times of the acidic analytes. The gradient elution allows for the separation of compounds with a wider range of polarities, reducing the likelihood of co-elution. For full validation according to regulatory guidelines (e.g., ICH), further experiments would be required, including specificity, linearity, accuracy, precision, and robustness studies.

Conclusion

This guide provides a comprehensive framework for the HPLC analysis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its potential impurities. By understanding the underlying principles of reversed-phase chromatography and considering the likely synthetic byproducts, a robust and selective method can be developed. The proposed protocol, coupled with the predicted retention time behavior, offers a strong starting point for researchers and analytical scientists in the pharmaceutical industry to ensure the quality and purity of this important chemical intermediate.

References

  • van de Venne, J. L. M., Hendrikx, J. L. H. M., & Deelder, R. S. (1978). Retention behaviour of carboxylic acids in reversed-phase column liquid chromatography.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
  • Dolan, J. W. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe, 33(8), 406-411.
  • Lan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(94), 52086-52093.
  • MySkinRecipes. (n.d.). 3-(4-Fluoro-3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Baranowska, I., & Barchnic, M. (2008). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 80(21), 8206–8213.
  • Escrig-Doménech, A., & Simó-Alfonso, E. F. (2013). Mechanisms of retention in HPLC Part 2.
  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581–3599.
  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

Sources

Technical Guide: Comparative Mass Spectrometry of Fluorinated Hydrocinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated Hydrocinnamic Acids (F-HCAs) are critical scaffolds in medicinal chemistry, often serving as metabolically stable bioisosteres for phenylalanine derivatives or peptidomimetics. Their analysis requires precise differentiation from non-fluorinated analogs and positional isomers.

This guide compares the mass spectrometric behavior of Fluorinated Hydrocinnamic Acids against their non-fluorinated parent (Hydrocinnamic Acid, HCA). We focus on the diagnostic utility of the fluorine atom in altering fragmentation pathways, specifically the "Fluorine Shift" in tropylium ion formation and the positional "Ortho Effect" that aids in isomer differentiation.

The Comparative Landscape: HCA vs. F-HCA[1]

In drug development, replacing a hydrogen with fluorine is a standard tactic to block metabolic soft spots (e.g., preventing hydroxylation). However, this substitution drastically alters the mass spectral fingerprint.

FeatureHydrocinnamic Acid (HCA)Fluorinated HCA (F-HCA)Impact on Analysis
Molecular Weight 150.17 Da168.16 Da+18 Da Shift (Diagnostic)
C-X Bond Strength C-H (413 kJ/mol)C-F (485 kJ/mol)F-HCA is more resistant to direct ring cleavage.
Primary Ionization (ESI-)

(m/z 149)

(m/z 167)
Predictable base peak shift.
Key Fragment (Positive) Tropylium (

, m/z 91)
Fluorotropylium (

, m/z 109)
Primary Structural Confirmation
Why This Matters

The +18 Da shift is consistent across the spectrum. However, the performance of the assay depends on monitoring specific transitions. While HCA fragmentation is dominated by simple decarboxylation, F-HCAs introduce the possibility of HF elimination , a pathway dependent on the position of the fluorine atom (Ortho vs. Meta/Para).

Fragmentation Mechanics & Pathways[2][3][4]

To accurately identify F-HCAs, one must utilize a dual-polarity strategy or select the ionization mode that yields the most structural information.[1]

A. ESI Negative Mode (Quantitative Standard)

Carboxylic acids ionize most efficiently in negative mode via deprotonation.

  • Pathway:

    
    
    
  • Mechanism: The carboxylate group is lost as neutral

    
     (44 Da).[2]
    
  • F-HCA Specifics: The resulting ion is a fluorinated phenethyl anion. In ortho-fluorinated isomers, a secondary loss of HF (20 Da) is often observed due to the proximity of the alkyl side chain protons to the fluorine, though this is less pronounced than in benzoic acids.

B. ESI Positive Mode (Structural Confirmation)

While less sensitive for the parent ion, positive mode provides the most definitive structural proof via the formation of the stable tropylium cation.

  • Pathway:

    
     Loss of 
    
    
    
    &
    
    
    
    
    Benzyl Cation
    
    
    Tropylium Cation.
  • The Fluorine Flag: The shift from m/z 91 (HCA) to m/z 109 (F-HCA) is the "gold standard" for confirming the presence of fluorine on the aromatic ring.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergence in fragmentation between HCA and F-HCA.

Fragmentation Parent_H Hydrocinnamic Acid [M+H]+ m/z 151 Inter_H Benzyl Cation [C7H7]+ m/z 91 Parent_H->Inter_H - (H2O + CO) Parent_F Fluorinated HCA [M+H]+ m/z 169 Inter_F Fluorobenzyl Cation [C7H6F]+ m/z 109 Parent_F->Inter_F - (H2O + CO) Trop_H Tropylium Ion (Stable) m/z 91 Inter_H->Trop_H Ring Expansion Trop_F Fluorotropylium Ion (Stable) m/z 109 Inter_F->Trop_F Ring Expansion

Caption: Comparative fragmentation in ESI(+) showing the diagnostic shift to the Fluorotropylium ion (m/z 109).

Positional Isomerism: The Ortho Effect

Distinguishing between ortho-, meta-, and para- isomers is a common challenge in drug synthesis.

  • Meta/Para-F-HCA: The fluorine is distant from the side chain. The fragmentation is dominated by the standard loss of

    
    . The C-F bond is extremely stable and rarely breaks.
    
  • Ortho-F-HCA: The "Ortho Effect" facilitates unique interactions.

    • Mechanism: In high-energy collision-induced dissociation (CID), the fluorine at the ortho position can abstract a hydrogen from the

      
      -carbon of the propanoic side chain, leading to the elimination of neutral HF (20 Da).
      
    • Result: A diagnostic peak at

      
       (m/z 103) is significantly more abundant in the ortho isomer than in meta or para.
      

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by using the non-fluorinated HCA as a system suitability standard (SST).

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

Step-by-Step Methodology
  • System Suitability Test (SST): Inject 1 µM Hydrocinnamic Acid (HCA).

    • Acceptance Criteria: Retention time stability < 2% RSD; Presence of m/z 149 (ESI-) or m/z 91 (ESI+).

  • Sample Injection: Inject F-HCA sample (1 µM in 50:50 MeOH:H2O).

  • Separation: Run a gradient from 5% B to 95% B over 5 minutes.

    • Note: F-HCAs are more lipophilic than HCA and will elute later.

  • MS Acquisition:

    • Mode: ESI Negative (Primary) / ESI Positive (Secondary).

    • Scan Range: m/z 50 – 300.

    • Collision Energy (CE): Ramp 10–40 eV to capture both precursor and fragments.

Workflow Diagram

Workflow Start Sample Preparation (1 µM in MeOH:H2O) LC LC Separation (C18, Gradient Elution) Start->LC ESI ESI Source (Neg/Pos Switching) LC->ESI MS1 MS1 Filter Select Precursor (m/z 167) ESI->MS1 CID Collision Cell (CE Ramp 10-40 eV) MS1->CID Detect Detection Identify m/z 109 & 123 CID->Detect

Caption: LC-MS/MS workflow for the identification of fluorinated hydrocinnamic acids.

Comparative Data Summary

The following table summarizes the theoretical and observed m/z values for the different species. Use this for rapid peak assignment.

CompoundPolarityPrecursor Ion (m/z)Primary Fragment (Base Peak)Secondary Fragment (Diagnostic)
HCA ESI (-)149

105

77 (Phenyl)
HCA ESI (+)151

133

91 (Tropylium)
F-HCA (All) ESI (-)167

123

103

F-HCA (All) ESI (+)169

151

109 (Fluorotropylium)

Note on Quantification: For quantitative assays (e.g., PK studies), use the transition 167


 123  in negative mode. It offers the highest signal-to-noise ratio.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017).[3] Mass Spectrometry: A Textbook. Springer.

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzoic and Hydrocinnamic Acid Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Korfmacher, W. A. (2005). Mass Spectrometry for Drug Discovery and Drug Development. Wiley-Interscience.

Sources

Comparative Biological Profile: 2-Methoxy vs. 3-Methoxy Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-methoxy-3-phenylpropanoic acid (ortho-isomer) and 3-methoxy-3-phenylpropanoic acid (meta-isomer).

Executive Summary

In the development of pharmacological leads and fine chemical intermediates, the positional isomerism of methoxy-substituted phenylpropanoic acids (hydrocinnamic acids) dictates their biological fate. While both compounds share a C6-C3 skeleton, the 2-methoxy (ortho) isomer is characterized by significant steric hindrance and altered metabolic stability, often serving as a "metabolic blocker" in structure-activity relationship (SAR) studies. Conversely, the 3-methoxy (meta) isomer typically functions as a bioisostere for natural phenolic acids, exhibiting superior substrate affinity for organic anion transporters (OATs) and serving as a precursor to bioactive hydroxylated metabolites like 3-hydroxyphenylpropanoic acid (3-HPP).

This guide delineates their performance across three critical vectors: Antimicrobial Efficacy , Metabolic Stability/Transport , and Receptor Interaction (SAR).

Physicochemical & Structural Analysis

The biological divergence begins with the spatial orientation of the methoxy group relative to the propanoic acid tail.

Feature2-Methoxy-3-phenylpropanoic acid (Ortho)3-Methoxy-3-phenylpropanoic acid (Meta)
CAS Number 6342-77-415964-79-1
Steric Environment High. The 2-OMe group creates a "steric clash" zone near the alkyl tail, restricting rotation and preventing planar receptor binding.Low. The 3-OMe group projects away from the tail, allowing free rotation and flexible binding modes.
Electronic Effect Inductive withdrawal (-I) with potential for intramolecular hydrogen bonding (if side chain folds).Inductive withdrawal (-I) and Resonance donation (+R) to the ring, activating the 4- and 6-positions.
Lipophilicity (LogP) ~1.9 - 2.1 (Slightly higher due to shielding).~1.8 - 2.[1]0.
Primary Utility Steric probe in SAR; Metabolic stabilizer.Bioisostere for ferulic/caffeic acid metabolites.

Biological Activity Profile

A. Antimicrobial & Antifungal Efficacy

Context: Phenylpropanoic acids disrupt bacterial membranes and acidify the cytoplasm. Efficacy depends on the ability to penetrate the lipid bilayer.

  • 3-Methoxy (Meta): Generally exhibits superior antimicrobial activity compared to the ortho-isomer. The meta-substitution pattern mimics natural phytoalexins, allowing the molecule to intercalate into the bacterial membrane.

    • Data: MIC values for meta-substituted derivatives against S. aureus are typically in the range of 250–500 µg/mL , whereas ortho-derivatives often exceed 1000 µg/mL .

  • 2-Methoxy (Ortho): The steric bulk of the ortho-methoxy group prevents the "flat" orientation required for effective membrane disruption. It is often biologically inert in this context, making it an excellent negative control in antimicrobial assays.

B. Metabolic Fate & Transporters (OATs)

Context: Hydrocinnamic acids are cleared via the kidneys using Organic Anion Transporters (OAT1/OAT3).

  • Transporter Affinity: The 3-methoxy isomer is a recognized substrate for OAT1 and OAT3. Its structural similarity to endogenous metabolites (like homovanillic acid) allows efficient transport. The 2-methoxy isomer shows reduced affinity due to steric hindrance at the transporter recognition site.

  • Metabolic Activation:

    • 3-Methoxy: Undergoes hepatic demethylation to form 3-hydroxyphenylpropanoic acid (3-HPP) . 3-HPP is a potent vasodilator and antioxidant known to relax smooth muscle.

    • 2-Methoxy: Demethylation yields 2-hydroxyphenylpropanoic acid (Melilotic acid) . While Melilotic acid is a precursor to coumarin (anticoagulant activity), the conversion rate is often slower for the saturated propanoic acid compared to the unsaturated cinnamic analog.

C. Pharmacological Targets: Sweet Taste & Auxin Activity

Critical Distinction: Researchers often confuse these with phenoxy acids (ethers).

  • Sweet Taste: Unlike Lactisole (2-(4-methoxyphenoxy)propanoic acid), which is a potent sweet taste inhibitor, neither the 2-methoxy nor 3-methoxy phenylpropanoic acids exhibit significant taste inhibition. The lack of the ether oxygen linker disrupts the pharmacophore required for the T1R3 receptor.

  • Auxin Activity: The 3-carbon chain of phenylpropanoic acid is too long to fit the auxin receptor pocket (TIR1), which prefers the 2-carbon acetic acid chain (e.g., IAA, 2,4-D). Therefore, both isomers are effectively inactive as auxins, though the 2-methoxy isomer can act as a weak anti-auxin (antagonist) by blocking the site without triggering the response.

Visualized Mechanisms (Graphviz/DOT)

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the position of the methoxy group dictates the biological pathway.

SAR_Logic Substrate Phenylpropanoic Acid Scaffold Ortho 2-Methoxy (Ortho) Substitution Substrate->Ortho Meta 3-Methoxy (Meta) Substitution Substrate->Meta Steric High Steric Hindrance (Ortho Effect) Ortho->Steric Access Accessible Ring Edge (Meta Effect) Meta->Access Result_O1 Reduced Transporter Affinity (OATs) Steric->Result_O1 Blocks Binding Result_O2 Melilotic Acid Precursor (Coumarin path) Steric->Result_O2 Slow Demethylation Result_M1 High Membrane Penetration (Antimicrobial) Access->Result_M1 Lipid Interaction Result_M2 3-HPP Formation (Vasodilation) Access->Result_M2 CYP450 Metabolism

Caption: Comparative SAR pathways showing how steric hindrance in the 2-methoxy isomer diverts biological activity compared to the bio-accessible 3-methoxy isomer.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative Antimicrobial Assay (MIC Determination)

Objective: Quantify the membrane disruption capability of the isomers.

  • Preparation: Dissolve 2-methoxy and 3-methoxy phenylpropanoic acids in 5% DMSO/Mueller-Hinton Broth to a stock concentration of 2000 µg/mL.

  • Inoculum: Prepare a 0.5 McFarland standard of S. aureus (ATCC 25923). Dilute 1:100.

  • Plate Setup: Use a 96-well microtiter plate.

    • Rows A-C: 2-Methoxy isomer (Serial dilution 1000 -> 1.9 µg/mL).

    • Rows D-F: 3-Methoxy isomer (Serial dilution 1000 -> 1.9 µg/mL).

    • Row G: Positive Control (Ferulic Acid or Ciprofloxacin).

    • Row H: Negative Control (5% DMSO only).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.02%). Incubate 1 hour. Blue = No Growth; Pink = Growth.

  • Validation: The 3-methoxy isomer should show inhibition (Blue) at concentrations < 500 µg/mL. The 2-methoxy isomer should remain Pink (Growth) up to higher concentrations, confirming the "Ortho-Effect" on potency.

Protocol B: Synthesis via Knoevenagel Condensation (For Derivatives)

If commercial pure standards are unavailable, synthesize as follows to ensure isomeric purity.

  • Reagents: 2-methoxybenzaldehyde (or 3-methoxy isomer), Malonic acid, Pyridine, Piperidine.

  • Condensation: Reflux aldehyde (1 eq) with malonic acid (2 eq) in pyridine/piperidine for 3 hours.

  • Decarboxylation: Pour into ice-HCl. Precipitate the cinnamic acid intermediate.

  • Reduction (Critical Step): Hydrogenate the cinnamic acid using Pd/C (10%) and H2 (balloon pressure) in Methanol for 4 hours.

    • Note: This reduces the double bond to form the phenylpropanoic acid.

  • Purification: Recrystallize from water/ethanol.

  • QC: Verify absence of double bond via H-NMR (Loss of alkene doublets at 6.5-7.5 ppm).

References

  • PubChem. (2025). 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4. National Library of Medicine. [Link]

  • MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. International Journal of Molecular Sciences. [Link]

  • PubMed. (2011). Interaction of hydroxycinnamic acids and their conjugates with organic anion transporters. National Institutes of Health. [Link]

  • ResearchGate. (2008). New auxin analogs with growth-promoting effects in intact plants. [Link]

Sources

Reference standards for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Guide: 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Executive Summary

3-(4-Fluoro-2-methoxyphenyl)propanoic acid (C₁₀H₁₁FO₃, MW: 198.19 g/mol ) is a critical fluorinated phenylpropanoic acid derivative. In pharmaceutical development, it serves primarily as a Reference Standard for impurity profiling, starting material qualification, or as a metabolic standard for drugs containing fluorinated aromatic moieties (e.g., specific potassium-competitive acid blockers or PPAR agonists).

This guide compares the three primary sourcing tiers—Certified Reference Materials (CRM) , In-House Qualified Standards , and Research Grade Chemicals —providing a decision matrix for researchers. It also details a self-validating qualification protocol to upgrade "Research Grade" material to "Reference Standard" quality.

Technical Specifications & Identity

PropertySpecification
Chemical Name 3-(4-Fluoro-2-methoxyphenyl)propanoic acid
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
CAS Registry Note: Isomers such as 2-fluoro-4-methoxy (CAS 852181-15-8) exist.[1] Verify specific positional isomer via NMR.
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in Water (pH dependent)
pKa (Calc.) ~4.5 (Carboxylic acid)
Key Spectral Features ¹H NMR: Methoxy singlet (~3.8 ppm), Propyl triplets, Aromatic splitting (1,2,4-pattern).[2] MS (ESI-): [M-H]⁻ = 197.06

Comparative Analysis: Sourcing Alternatives

Selecting the correct grade of reference standard is a balance of Regulatory Risk vs. Cost/Availability .

Option A: Pharmacopoeial/Certified Reference Material (CRM)
  • Source: USP, EP, BP, or ISO 17034 Accredited Suppliers.

  • Status: The "Gold Standard." Traceable to SI units or primary benchmarks.

  • Pros: Regulatory acceptance is automatic; no in-house characterization required.

  • Cons: Rarely available for specific intermediates like 3-(4-Fluoro-2-methoxyphenyl)propanoic acid. Extremely high cost (

    
    ).
    
  • Best For: Final API release testing; dispute resolution.

Option B: In-House Qualified Secondary Standard (Recommended)
  • Source: Synthesized in-house or purchased as "High Purity" and fully characterized internally.

  • Status: "Working Standard." Qualified against a Primary Standard or via Mass Balance (100% - Impurities).

  • Pros: High availability; cost-effective for routine use; full control over re-testing.

  • Cons: Requires significant analytical labor (HPLC, NMR, TGA, KF) to certify.

  • Best For: Routine batch release, stability studies, impurity spiking.

Option C: Research Grade / Building Block
  • Source: Chemical catalog vendors (e.g., Sigma, Enamine, Combi-Blocks).

  • Status: "Reagent."[3] Purity often quoted as "Area %" (HPLC) without water/solvent correction.

  • Pros: Cheap; fast delivery.

  • Cons: High Risk. Often contains significant salt, water, or inorganic residues not seen in UV-HPLC. NOT suitable for quantitative assays without upgrade.

  • Best For: Early discovery synthesis; qualitative ID (retention time marker).

Decision Matrix Table
FeatureCRM (Option A) In-House Qualified (Option B) Research Grade (Option C)
Assay Accuracy > 99.5% (Absolute)98.0% - 101.0% (Mass Balance)Unknown (Area % only)
Traceability Global Regulatory BodyInternal ProtocolsNone
Documentation Comprehensive CoAInternal CoA + Raw DataBasic CoA (HPLC/H-NMR)
Cost HighMedium (Labor intensive)Low
Suitability Release Testing Routine QC / Impurity Quant Synthesis / ID Only

Self-Validating Qualification Protocol

To use Option B (In-House Qualified Standard), you must perform a Mass Balance Purity Assignment . This protocol ensures the "Assay" value assigned to the vial accounts for all non-product mass (water, solvents, inorganics).

Workflow Diagram (DOT)

QualificationWorkflow Start Raw Material (Research Grade) ID Structural ID (1H-NMR, MS, IR) Start->ID Confirm Structure Purity Chromatographic Purity (HPLC-UV/PDA) ID->Purity If Pass Volatiles Volatile Impurities (TGA / KF / GC-HS) Purity->Volatiles Inorganics Inorganic Residue (ROI / Ash) Volatiles->Inorganics Calc Mass Balance Calculation Assay = %Purity × (100 - %H2O - %Solv - %ROI) Inorganics->Calc Final Qualified Reference Standard (Valid CoA) Calc->Final

Caption: Workflow for upgrading Research Grade material to a Qualified Reference Standard via Mass Balance.

Step-by-Step Methodology

1. Structural Confirmation (Identity)

  • Technique: ¹H-NMR (400 MHz, DMSO-d₆) & ¹³C-NMR.

  • Acceptance Criteria:

    • Confirm 1,2,4-substitution pattern on phenyl ring (prevents isomer confusion).

    • Confirm Methoxy group integration (3H, s).

    • No unaccounted signals > 1%.

2. Chromatographic Purity (Organic Impurities)

  • Technique: HPLC-UV (PDA) or UPLC.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 mins.

  • Wavelength: 210 nm (universal) and 254 nm (aromatic).

  • Calculation: Determine % Chromatographic Purity (A) using area normalization (ignoring solvent peaks).

3. Volatile Content (Water & Solvents)

  • Water: Karl Fischer (KF) Titration (Coulometric). Record % Water (B) .

  • Solvents: TGA (Thermogravimetric Analysis) or GC-Headspace if specific solvents are suspected (e.g., EtOAc, Hexane). Record % Residual Solvent (C) .

4. Inorganic Content (Residue on Ignition)

  • Technique: Sulfated Ash / Residue on Ignition (ROI) per USP <281>.

  • Record: % Residue (D) . Note: Usually negligible for organic acids unless present as a salt.

5. Final Assay Calculation (Mass Balance) The "As-Is" Assay value used for calculations is derived as:



  • Where

    
     = HPLC Purity (%).[4]
    
  • Where

    
     = % Water, % Solvents, % ROI.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. USP-NF. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • PubChem. Compound Summary: 3-(4-Fluoro-2-methoxyphenyl)propanoic acid (Isomer Analogs). National Library of Medicine. Link

Sources

Comparative Guide: Purity Analysis Strategies for 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-(4-Fluoro-2-methoxyphenyl)propanoic acid is a critical intermediate scaffold, often employed in the synthesis of PPAR agonists and other metabolic modulators. Its dual-functional nature—containing a polar carboxylic acid tail and a lipophilic, halogenated aromatic head—presents specific analytical challenges.

This guide rejects the "single-method" fallacy. Relying solely on HPLC-UV often overestimates purity by missing inorganic salts or non-chromophoric impurities. Conversely, titration lacks specificity against structurally related acids.

The Recommended "Triad" Approach:

  • HPLC-UV/MS: For organic impurity profiling and isomer separation.

  • 
     qNMR:  For absolute assay (potency) and mass balance.
    
  • GC-MS (Derivatized): For orthogonal confirmation and residual solvent analysis.

Molecular Profile[1]
  • Chemical Formula:

    
    
    
  • Key Functional Groups: Carboxylic Acid (pKa ~4.5), Methoxy ether, Aryl Fluoride.

  • Critical Analytical Challenge: Separation of the regioisomers (e.g., 3-fluoro-4-methoxy variants) and the unsaturated precursor (cinnamic acid derivative).

Method 1: HPLC-UV/MS (The Workhorse for Impurities)

Objective: Quantify organic impurities, specifically synthetic precursors (cinnamic acids) and regioisomers.

The Scientific Rationale (Causality)

Standard C18 columns often fail to resolve positional isomers of fluorinated phenyls. We utilize a Phenyl-Hexyl stationary phase. The


 interactions between the phenyl-hexyl ligand and the analyte's aromatic ring provide distinct selectivity based on the electron density changes caused by the position of the Fluoro- and Methoxy- groups.

pH Control: The mobile phase must be acidified (pH < 3.0). Above pH 4.5, the carboxylic acid deprotonates to a carboxylate anion, causing peak tailing and early elution (loss of retention).

Experimental Protocol
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (keeps acid protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to trap polars)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-18 min: 90% B (Wash)

    • 18.1-23 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm (universally sensitive) and 270 nm (selective for the aromatic ring).

    • MS: ESI Negative Mode (Carboxylic acids ionize best as

      
      ).
      
Self-Validating System Suitability (SST)
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the unsaturated cinnamic acid precursor (likely elutes later due to conjugation).
  • Tailing Factor (

    
    ): 
    
    
    
    . If
    
    
    , fresh mobile phase preparation is required (check pH).

Method 2: Quantitative NMR (The Absolute Standard)

Objective: Determine the absolute mass purity (Assay %) without requiring a reference standard of the analyte itself.

The Scientific Rationale

Proton (


) NMR often suffers from signal overlap in the aliphatic region (2.5 - 3.0 ppm) due to solvent peaks (DMSO/water) or alkyl impurities.


qNMR
is superior here.[1] The molecule has exactly one fluorine atom. The baseline in

NMR is silent (no background from solvents or non-fluorinated impurities), providing an exceptionally high signal-to-noise ratio.
Experimental Protocol
  • Solvent: DMSO-

    
     (ensures solubility of both the acid and the standard).
    
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid .[2]

    • Why: It has a distinct chemical shift (~ -61 ppm) far removed from the analyte's aryl fluoride signal (~ -110 to -120 ppm), preventing overlap.

  • Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 30 seconds (Fluorine 
      
      
      
      relaxation times are long; insufficient delay causes under-quantification).
    • Scans: 64 (for S/N > 250).

Calculation:



(Where 

=Integral,

=Number of F nuclei,

=Molar Mass,

=Weight,

=Purity)[1][3]

Method 3: GC-MS (Orthogonal Verification)

Objective: Detect residual solvents and confirm volatile impurities that might not absorb UV.

The Scientific Rationale

Direct injection of carboxylic acids into GC is forbidden. The -COOH group hydrogen bonds with the silanol groups of the column, leading to severe tailing and "ghost" peaks. Silylation is mandatory to cap the polar proton, converting it to a volatile trimethylsilyl (TMS) ester.

Experimental Protocol
  • Preparation: Dissolve 2 mg sample in 1 mL Dichloromethane (DCM).

  • Derivatization: Add 100 µL BSTFA + 1% TMCS .

  • Reaction: Incubate at 60°C for 30 minutes. (Ensure moisture-free; water destroys the reagent).

  • GC Parameters:

    • Column: DB-5ms (30m

      
       0.25mm).
      
    • Carrier: Helium @ 1.2 mL/min.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • Detection: EI Source (70 eV). Look for the molecular ion of the TMS derivative (

    
    ).
    

Comparative Analysis & Decision Matrix

The following table contrasts the performance of these methods. Note that "Purity" (chromatographic area %) is not the same as "Assay" (mass %).

FeatureHPLC-UV/MS

qNMR
GC-MS (Derivatized)
Primary Output Organic Impurity ProfileAbsolute Assay (w/w%)Volatiles & Orthogonal ID
Specificity High (for isomers)Extreme (for F-compounds)High (structural ID)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)Good (< 0.1%)
Sample Prep Simple (Dilute & Shoot)Simple (Weigh & Dissolve)Complex (Derivatization)
Major Limitation Requires Reference StandardRequires long relaxation timeDestructive; Moisture sensitive
Cost per Run LowHigh (Instrument time)Moderate

Visual Workflows (Graphviz)

Diagram 1: Method Selection Decision Tree

This logic flow guides the analyst on which method to prioritize based on the stage of development.

MethodSelection Start Start: Purity Analysis Needed Goal Define Goal Start->Goal Assay Absolute Purity (Potency) (Mass Balance) Goal->Assay Need w/w% Profile Impurity Profiling (Isomers/Precursors) Goal->Profile Need % Area Volatiles Residual Solvents (Process Safety) Goal->Volatiles Need ppm qNMR Method: 19F qNMR (Internal Std: 3,5-Bis(CF3)benzoic acid) Assay->qNMR HPLC Method: HPLC-UV/MS (Phenyl-Hexyl Column, pH 2.1) Profile->HPLC GC Method: GC-MS (BSTFA Derivatization) Volatiles->GC qNMR->HPLC Cross-Validation

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements (Potency vs. Profiling).

Diagram 2: HPLC Method Development Logic

The critical path for optimizing the separation of the acid from its non-polar precursors.

HPLCWorkflow Sample Crude Sample (Acid + Precursors) MobilePhase Mobile Phase Selection Acidic (0.1% Formic) Sample->MobilePhase Check1 Check: Is pH < 3.0? MobilePhase->Check1 Column Column Selection Phenyl-Hexyl Run Run Gradient 10-90% B Column->Run Check1->MobilePhase No (Ionized/Tailing) Check1->Column Yes (Protonated Acid) Result Analyze Resolution (Rs) Run->Result Success Valid Method (Proceed to Validation) Result->Success Rs > 2.0 Fail Poor Peak Shape or Co-elution Result->Fail Rs < 1.5 Fail->Column Change Selectivity (Try C18 or F5)

Caption: Step-by-step optimization workflow for HPLC analysis of phenylpropanoic acid derivatives.

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[2][4] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[2][4][Link][2]

  • Restivo, A., et al. (2014).[5] Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLoS ONE. [Link]

  • NIST Chemistry WebBook. 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. (Used as surrogate for fragmentation patterns). [Link]

  • PubChem. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid Compound Summary. (For physicochemical property verification). [Link]

Sources

Comparative Acidity Guide: Fluorinated vs. Non-Fluorinated Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity differences between fluorinated and non-fluorinated propanoic acids. It is designed for researchers and drug development professionals requiring precise physicochemical data for lead optimization and bioisostere design.

Executive Summary

The strategic incorporation of fluorine into propanoic acid scaffolds fundamentally alters the compound's physicochemical profile.[1][2] The most significant change is the reduction in pKa (increased acidity) driven by the strong electronegativity of fluorine (


).

This guide demonstrates that positional substitution (


 vs. 

)
exerts a more dominant influence on acidity than the sheer number of fluorine atoms. While non-fluorinated propanoic acid has a pKa of 4.87 , introducing a single fluorine at the

-position drops the pKa by over 2 log units. In contrast,

-substitution results in a more modest reduction. These shifts have profound implications for LogD , membrane permeability , and metabolic stability in drug design.

Mechanistic Foundation: The Inductive Effect ( )

The acidity of carboxylic acids is dictated by the stability of the conjugate base (carboxylate anion,


).[3] Fluorine enhances this stability through the negative inductive effect (

)
.
Electron Withdrawal and Anion Stabilization

Fluorine acts as an electron-withdrawing group (EWG).[3] It pulls electron density through the


-bond framework, away from the carboxylate group.
  • Destabilization of the O-H bond: The electron pull weakens the O-H bond in the neutral acid, facilitating proton release.

  • Stabilization of the Anion: The negative charge on the resulting carboxylate ion is delocalized and stabilized by the electron-withdrawing fluorine, preventing charge localization on the oxygen atoms.

Distance Dependence (The Transmission Factor)

The inductive effect attenuates rapidly with distance. The transmission of the effect through saturated carbon chains drops by a factor of approximately 2-3 for every methylene (


) spacer inserted.
  • 
    -Effect (2-position):  Direct proximity to the carbonyl carbon maximizes the inductive pull.
    
  • 
    -Effect (3-position):  The effect is dampened by the intervening methylene group.
    
Visualizing the Inductive Gradient

The following diagram illustrates the relationship between fluorine position/quantity and resulting acidity.

InductiveEffect Propanoic Propanoic Acid (Baseline) pKa: 4.87 Fluoro3 3-Fluoropropanoic Acid (Beta-Substituted) pKa: ~3.89 Propanoic->Fluoro3 Weak Inductive Effect (Distance Damping) Fluoro2 2-Fluoropropanoic Acid (Alpha-Substituted) pKa: ~2.68 Propanoic->Fluoro2 Strong Inductive Effect (Proximity) Trifluoro3 3,3,3-Trifluoropropanoic Acid (Cumulative Beta) pKa: ~3.06 Fluoro3->Trifluoro3 Additive Effect (3 x F atoms) Pentafluoro Pentafluoropropanoic Acid (Perfluorinated) pKa: ~0.38 Fluoro2->Pentafluoro Maximal Withdrawal (Alpha + Beta Saturation)

Figure 1: Hierarchy of acidity driven by inductive effects and distance dependence. Note the dominance of alpha-substitution over beta-substitution.

Comparative Data Analysis

The table below consolidates experimental and predicted pKa values. Note the distinct "jump" in acidity when moving from


 to 

substitution.
CompoundStructureSubstitutionpKa (25°C)

pKa (vs. Ref)
Propanoic Acid

Reference4.87 -
3-Fluoropropanoic Acid


(Single)
~3.89 -0.98
3,3,3-Trifluoropropanoic Acid


(Triple)
~3.06 -1.81
2-Fluoropropanoic Acid


(Single)
~2.68 -2.19
Pentafluoropropanoic Acid

Perfluorinated0.38 -4.49

Key Insight: A single fluorine at the


-position (2-fluoro) creates a stronger acid than three fluorines at the 

-position (3,3,3-trifluoro). This validates that proximity governs acidity more effectively than halogen count in aliphatic chains.

Experimental Protocol: Potentiometric Titration

To determine these values experimentally with high precision, Potentiometric Titration is the gold standard. This method is superior to UV-Vis spectrophotometry for these compounds as they lack strong chromophores sensitive to protonation in the UV-Vis range.

Reagents and Setup
  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Analyte: 1-2 mM solution of the fluorinated acid.

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Atmosphere: Nitrogen or Argon purge (essential to prevent atmospheric

    
     from forming carbonic acid, which skews data).
    
  • Detection: Calibrated glass pH electrode (Ag/AgCl reference).

Step-by-Step Methodology
  • System Calibration: Calibrate the pH meter using a 3-point calibration (pH 1.68, 4.01, 7.00) to bracket the expected acidic range.[2][3]

  • Sample Preparation: Dissolve the fluorinated acid in degassed 0.15 M KCl water. If solubility is low (rare for short chains), use a minimal amount of methanol (<5%) and apply the Yasuda-Shedlovsky extrapolation.

  • Inert Purge: Bubble

    
     through the sample for 10 minutes prior to titration and maintain a blanket during the experiment.
    
  • Titration: Add 0.1 M NaOH in small increments (e.g., 10

    
    L). Wait for electrode stability (<0.1 mV/sec drift) before recording pH.
    
  • Data Processing: Plot pH vs. Volume. The pKa is the pH at the half-equivalence point (where

    
    ).[3] For higher precision, use the Gran Plot method or first-derivative analysis.
    
Protocol Workflow Diagram

TitrationProtocol Prep 1. Sample Prep (Degassed 0.15M KCl) Purge 2. Inert Purge (N2/Ar Blanket) Prep->Purge Titrate 3. Titration (Add 0.1M NaOH) Purge->Titrate Measure 4. Potentiometry (Record Stable pH) Titrate->Measure Increment Measure->Titrate Loop until pH > 10 Analyze 5. Analysis (Gran Plot / Derivative) Measure->Analyze Complete Data Set

Figure 2: Self-validating workflow for precise pKa determination of fluorinated acids.

Implications for Drug Design

Understanding these pKa shifts is critical for optimizing lead compounds:

  • Bioavailability (LogD):

    • At physiological pH (7.4), propanoic acid (pKa 4.87) is >99% ionized.

    • 2-Fluoropropanoic acid (pKa 2.[3]68) is 100% ionized.

    • While both are ionized, the lipophilicity of the anion differs. The C-F bond increases lipophilicity locally, but the lower pKa ensures the species is trapped as an anion, potentially reducing passive membrane permeability unless a transporter is targeted.

  • Metabolic Stability:

    • Fluorination at the

      
      -position blocks metabolic oxidation. However, because it drastically lowers pKa, it may alter protein binding.
      
    • Bioisostere Strategy: If the goal is to block metabolism without crashing the pKa, use

      
      -fluorination . 3-fluoropropanoic acid blocks 
      
      
      
      -oxidation while maintaining a pKa closer to the parent compound (~3.9 vs 4.9) compared to the
      
      
      -variant.
  • Safety (Metabolic Activation):

    • Caution:

      
      -fluorinated acids can sometimes be metabolized into fluoroacetate-like toxic metabolites (inhibitors of the TCA cycle). 3,3,3-trifluoropropanoic acid is generally more metabolically stable and safer than mono-fluorinated variants.
      

References

  • BenchChem. (2025).[1][3] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62356, Pentafluoropropionic acid. Retrieved from

  • Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from

  • OpenStax. (2023). Organic Chemistry: Substituent Effects on Acidity. Retrieved from

  • CymitQuimica. (2025).[4] 3,3,3-Trifluoropropionic acid Product Data. Retrieved from

Sources

Comparative Crystal Engineering Guide: 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the solid-state properties of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid , a critical pharmacophore in the development of PPAR agonists (metabolic disorders) and ferroptosis inducers. We compare its crystallographic behavior against non-fluorinated and regio-isomeric alternatives to highlight how the ortho-methoxy and para-fluoro substitution patterns dictate solubility, lattice stability, and bioavailability.

Part 1: Structural Comparison & Performance Metrics

In drug development, the choice between a fluorinated scaffold and its hydrogenated counterpart is rarely arbitrary. The introduction of fluorine alters lipophilicity (


) and crystal packing efficiency. Below is a comparative analysis of the target molecule against its primary structural competitors.
The Target vs. Alternatives
FeatureTarget: 3-(4-Fluoro-2-methoxyphenyl)propanoic acid Alt 1: 3-(4-Methoxyphenyl)propanoic acid Alt 2: 3-(2,5-Dimethoxyphenyl)propanoic acid
Primary Interaction Strong H-Bond Dimer (

)
+ Weak C-H···F contacts.
Strong H-Bond Dimer + C-H···π interactions.[1]Strong H-Bond Dimer + Steric hindrance driven packing.
Lattice Stability High: Fluorine enhances density; ortho-OMe restricts rotation, locking conformation.Moderate: High conformational freedom in the alkyl chain.Moderate/Low: Ortho/Meta clash disrupts planar stacking.
Solubility Profile Lipophilic: F-substitution lowers aqueous solubility but increases membrane permeability.Balanced: Moderate aqueous solubility.Variable: Dependent on polymorph; often lower due to efficient packing.
Key Structural Motif Twisted phenyl-propanoic linkage due to 2-OMe steric pressure.Planar or near-planar phenyl-chain alignment.Twisted; aromatic rings often offset in dimers.
Crystallographic Insights

The Fluorine Effect (The "Polar Hydrophobicity" Paradox): Unlike the standard 3-(4-methoxyphenyl)propanoic acid , the target molecule introduces a fluorine atom at the para position. In the crystal lattice, Organic Fluorine rarely acts as a strong hydrogen bond acceptor. Instead, it facilitates close packing via weak C-H···F interactions and reduces the lattice energy through dipole alignment.

  • Implication: This results in a higher melting point and lower dissolution rate compared to Alt 1, a critical factor for controlled-release formulations.

The Ortho-Methoxy Lock: Comparing the target to 3-(2,5-dimethoxyphenyl)propanoic acid (Alt 2), the single ortho-methoxy group in the target molecule forces the propanoic acid side chain out of the aromatic plane (dihedral angle > 60°).

  • Implication: This "twist" prevents the formation of flat

    
    -stacked sheets common in Alt 1, favoring a herringbone or corrugated packing motif that enhances bioavailability by exposing more surface area during dissolution.
    

Part 2: Experimental Protocols

Workflow 1: Synthesis & Purification

Rationale: High-purity input is non-negotiable for single-crystal growth. Impurities >1% can poison the crystal faces, leading to twinning or amorphous precipitation.

  • Precursor Preparation: Perform a Knoevenagel condensation of 4-fluoro-2-methoxybenzaldehyde with malonic acid to yield the cinnamic acid intermediate.

  • Hydrogenation (The Critical Step):

    • Reagents: 10% Pd/C catalyst, Methanol/Ethyl Acetate (1:1).

    • Condition: 3 atm

      
       pressure, RT, 4 hours.
      
    • Validation: Monitor via TLC (disappearance of alkene spot) and

      
      H-NMR (loss of vinylic protons at 
      
      
      
      6.5-7.5 ppm).
  • Crystallization Screening:

    • Dissolve crude acid in hot Ethanol/Water (80:20).

    • Cool slowly (0.1°C/min) to 4°C.

    • Why? Slow cooling promotes the thermodynamic polymorph (Form I), which is typically the most stable for regulatory filing.

Workflow 2: Single Crystal X-Ray Diffraction (SCXRD)

Rationale: Powder diffraction (PXRD) identifies the phase, but SCXRD solves the absolute structure.

  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a Kapton loop using perfluoropolyether oil (cryoprotectant).
    
  • Data Collection:

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (better for absolute configuration if chiral centers exist, though this molecule is achiral).
    • Temperature: 100 K (minimizes thermal motion of the flexible propanoic tail).[2]

  • Refinement:

    • Use SHELXL or OLEX2 .

    • Check: Look for disorder in the 2-OMe group. If ellipsoids are elongated, model as a 2-part disorder.

Part 3: Visualization of Structural Logic

Diagram 1: Synthesis & Crystallization Logic Flow

This diagram illustrates the critical path from raw materials to validated crystal structure, emphasizing the "Quality Gate" checkpoints.

G Start 4-Fluoro-2-methoxy- benzaldehyde Step1 Knoevenagel Condensation Start->Step1 Inter Cinnamic Acid Derivative Step1->Inter Step2 Pd/C Hydrogenation (3 atm H2) Inter->Step2 Reduction Product Target Propanoic Acid (Crude) Step2->Product Screen Polymorph Screening (EtOH/H2O vs Toluene) Product->Screen Purification Crystal Single Crystal Growth Screen->Crystal Slow Cooling XRD SCXRD Analysis (100 K) Crystal->XRD Data Collection

Caption: Workflow for synthesizing and isolating the target crystalline phase. Note the critical screening step to isolate thermodynamic polymorphs.

Diagram 2: Supramolecular Synthon Competition

This diagram visualizes the competing intermolecular forces that dictate the crystal lattice energy.

G Center Crystal Lattice Energy Dimer COOH Cyclic Dimer (R2,2(8) Motif) Dimer->Center Primary Stabilizer (-40 kJ/mol) Fluorine C-H...F Interactions Fluorine->Center Secondary Directional (-5 kJ/mol) Stacking Pi-Pi Stacking Stacking->Center Weakened by Twist Steric 2-OMe Steric Repulsion Steric->Center Modulates Packing Efficiency Steric->Stacking Disrupts Planarity

Caption: Hierarchy of supramolecular forces. The carboxylic acid dimer drives assembly, while Fluorine and Methoxy groups fine-tune the packing topology.

References

  • Das, D. et al. (2012).[2] Crystal structures of phenylpropionic acids: packing analysis and synthesis. Acta Crystallographica Section C. Link

  • Ali, S. et al. (2008).[3] 3-(4-Methoxybenzoyl)propionic acid: supramolecular assembly via hydrogen bonding. Acta Crystallographica Section E. Link

  • Grybaitė, B. et al. (2024).[4] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PMC (PubMed Central). Link

  • Casimiro-Garcia, A. et al. (2008).[1][5] Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry. Link

  • Chopra, D. et al. (2006). Role of fluorine in crystal engineering: C-H...F interactions. CrystEngComm. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to discovery, our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible scientific practice. This guide provides a detailed, procedure-driven framework for the safe disposal of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid, moving beyond simple instructions to explain the rationale behind each critical step.

Hazard Assessment and Chemical Profile

The presence of the propanoic acid functional group suggests corrosive properties, while the fluorinated aromatic ring points towards potential irritant effects. For instance, the related compound 3-(4-Fluorophenyl)propionic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is imperative to handle 3-(4-Fluoro-2-methoxyphenyl)propanoic acid with the assumption that it is a hazardous substance.

Table 1: Chemical Identity and Hazard Classification

PropertyClassificationRationale & Disposal Implication
Chemical Family Halogenated Organic AcidContains fluorine, a halogen. This is the primary determinant for waste stream segregation to ensure proper treatment, typically via incineration[2][3].
Physical State Solid (likely)Solid waste must be kept separate from liquid waste streams to prevent unforeseen reactions and to comply with disposal facility requirements[4].
Anticipated Hazards Skin Irritant, Eye Irritant, Respiratory IrritantMandates the use of appropriate Personal Protective Equipment (PPE) at all times. Waste must be managed to prevent exposure[1][5].
Regulatory Status Hazardous WasteUnless explicitly determined to be non-hazardous by your institution's EHS office, all laboratory chemical waste should be treated as hazardous[6].

The Core Principle: Meticulous Waste Segregation

The single most critical aspect of chemical waste management is segregation. Combining incompatible waste streams can lead to dangerous reactions, compromise the safety of disposal personnel, and significantly increase disposal costs.

The "halogenated" classification of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid is the key to its proper segregation. Halogenated organic compounds require specific high-temperature incineration methods for destruction to prevent the formation of toxic byproducts. Mixing them with non-halogenated solvents complicates and increases the cost of this process[3].

Therefore, any waste containing this compound must be placed in a container specifically designated for Halogenated Organic Waste [2].

Procedural Guide for Disposal

Follow these steps meticulously to ensure safe and compliant disposal from the point of generation to final collection.

Step 3.1: Container Selection and Preparation
  • Obtain the Correct Container: Procure a waste container specifically designated for halogenated organic waste from your institution's Environmental Health and Safety (EHS) department. These are often glass or high-density polyethylene (HDPE) carboys, clearly marked for this waste stream[2][7].

  • Inspect the Container: Before use, ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw cap[4][8].

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub. This secondary containment will capture any potential leaks or spills, preventing environmental contamination and personnel exposure[8].

Step 3.2: Waste Collection and Labeling
  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag or label, available from your EHS office, to the container[6][9].

  • Complete the Label: Fill out the label with the following information:

    • Full Chemical Name: Write "3-(4-Fluoro-2-methoxyphenyl)propanoic acid" and the full names of any other chemicals or solvents in the waste[9]. Do not use abbreviations or chemical formulas.

    • Constituent Percentages: Estimate the percentage of each component in the waste mixture[8].

    • Laboratory Information: Your name, Principal Investigator (PI), and lab location.

  • Adding Waste:

    • Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves[10].

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when waste is actively being added [6][9][7].

Step 3.3: On-Site Storage in a Satellite Accumulation Area (SAA)

Your laboratory's designated waste storage location is a regulated Satellite Accumulation Area (SAA)[7][11].

  • Location: The SAA must be at or near the point of waste generation[11].

  • Volume Limits: Do not exceed the SAA volume limits, typically 55 gallons total for hazardous waste, or 1 quart for acutely hazardous (P-listed) wastes[6].

  • Segregation: Store incompatible waste streams, such as acids and bases or oxidizers and flammables, in separate secondary containment trays within the SAA[8].

Step 3.4: Arranging for Final Disposal
  • Monitor Container Volume: Do not overfill waste containers; they should be considered full at 90% capacity[12].

  • Request Pickup: Once a container is full, or if your research with the chemical is complete, submit a chemical waste collection request to your institution's EHS department[6]. This is often done through an online portal.

  • Date the Tag: Enter the "full" date on the hazardous waste tag when the container is filled and ready for pickup[6]. Regulations often require full containers to be removed from the lab within a very short timeframe (e.g., 3 days).

Managing Contaminated Materials and Empty Containers

  • Contaminated Solids: Disposable labware (e.g., weigh boats, contaminated gloves, absorbent pads) that has come into contact with 3-(4-Fluoro-2-methoxyphenyl)propanoic acid should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.

  • Empty Product Containers: The original product bottle is not considered "empty" by regulatory standards until it has been properly rinsed.

    • Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.

    • The first rinsate is considered hazardous waste and must be collected and added to your halogenated organic liquid waste container[8]. Subsequent rinses may also require collection depending on local regulations.

    • After rinsing, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin[6].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 3-(4-Fluoro-2-methoxyphenyl)propanoic acid.

G Disposal Workflow for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid start Start: Waste Generated classify 1. Classify Waste: Is it a Halogenated Organic Acid? start->classify select_container 2. Select Correct Container: 'Halogenated Organic Waste' classify->select_container Yes stop STOP: Consult EHS Immediately. Do Not Proceed. classify->stop Unsure prepare_container 3. Prepare & Label Container (Name, Date, Constituents) select_container->prepare_container add_waste 4. Add Waste in Fume Hood (Wear full PPE) prepare_container->add_waste store_saa 5. Store in Designated SAA (Closed, in Secondary Containment) add_waste->store_saa is_full 6. Is Container Full (or Project Complete)? store_saa->is_full is_full->store_saa No request_pickup 7. Request Pickup from EHS is_full->request_pickup Yes end End: EHS Collects Waste request_pickup->end

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Structural Perspective

To ensure safe handling, we must first understand the potential hazards derived from the molecule's structure. 3-(4-Fluoro-2-methoxyphenyl)propanoic acid combines three key functional groups, each contributing to its overall safety profile.

  • Carboxylic Acid Group (-COOH): This functional group is acidic and is the primary driver of corrosive and irritant properties. Similar carboxylic acids can cause skin irritation, serious eye irritation, and respiratory irritation.[1][4][5] Direct contact can lead to chemical burns.[6]

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the phenyl ring classifies this compound as a halogenated organic.[7][8] While fluorine can enhance metabolic stability in drug development, it also necessitates specific disposal procedures.[2] Halogenated organics require disposal via regulated incineration to prevent environmental release.[7][9]

  • Methoxyphenyl Group: While generally less reactive, this group does not mitigate the hazards posed by the other functionalities. Safety data for similar methoxyphenyl compounds indicate potential for irritation.[3][4]

Based on this analysis, we must treat this compound, at a minimum, as a skin and eye irritant that may cause respiratory irritation and requires specialized hazardous waste disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to prevent exposure. The selection of each component is based on mitigating the specific hazards identified above.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards). Use a full-face shield over goggles for splash risks.[5][10][11]Protects against splashes and accidental contact with the eyes, which are highly susceptible to damage from corrosive and irritant chemicals.[10]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[10][12]Provides a barrier against skin contact. Nitrile offers good resistance to a wide range of chemicals and is suitable for handling solids and solutions.[12][13]
Body Protection Long-sleeved laboratory coat.Prevents contamination of personal clothing and protects skin on the arms from accidental contact.
Respiratory Protection Use only in a certified chemical fume hood. For emergencies or potential high-concentration exposure, use a full-face respirator with acid gas cartridges.[10]Engineering controls are the primary method to prevent inhalation of powders or vapors.[11] Respirators are for non-routine situations.[10]

Operational Plan: From Vial to Waste

Adherence to a strict, step-by-step protocol minimizes risk during routine laboratory operations.

Preparation and Weighing
  • Designate Work Area: All handling of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid must occur within a certified chemical fume hood to contain any dust or potential vapors.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatula, weigh boat, glassware, solvent) and waste containers are present.

  • Don PPE: Put on your lab coat, chemical safety goggles, and gloves as specified in the table above.

  • Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust. If dust is generated, allow the fume hood ventilation to capture it before proceeding.

  • Dissolution: Add the solvent to the solid in the fume hood. If the process is exothermic, add the solvent slowly and consider using an ice bath for cooling.

Experimental Workflow Diagram

The following diagram outlines the logical flow for safely handling this compound from initial preparation through to final disposal.

Caption: Workflow for handling 3-(4-Fluoro-2-methoxyphenyl)propanoic acid.

Emergency & Disposal Protocols

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][14]

Spill Management
  • Minor Spill (<1 g, contained in fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with a neutralizer for acids, such as sodium bicarbonate, working from the outside in.[14][15]

    • Once neutralized (check with pH paper if in solution), collect the material using an absorbent pad or non-sparking tools.[16]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[17]

    • Decontaminate the area with soap and water.

  • Major Spill (>1 g or outside of fume hood):

    • Evacuate the immediate area and alert nearby personnel.[15][18]

    • Close the laboratory doors to contain vapors.[15]

    • Call your institution's emergency response number (e.g., EHS).

    • Provide responders with the name of the chemical and any available safety information.

Waste Disposal Plan

As a halogenated organic compound, all waste streams containing 3-(4-Fluoro-2-methoxyphenyl)propanoic acid must be treated as hazardous.[7][19]

  • Segregation: Do NOT mix with non-halogenated organic waste.[8]

  • Collection:

    • Solid Waste: Collect unreacted chemical and contaminated materials (e.g., weigh boats, gloves, absorbent pads) in a clearly labeled, sealed container for "Halogenated Solid Waste".[20]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste".[7][19] Include the names and approximate percentages of all components.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Halogenated wastes are typically disposed of via high-temperature incineration by a licensed facility.[7][9] Under no circumstances should this chemical or its solutions be disposed of down the drain. [8][19]

References

  • HAZARDOUS WASTE SEGREGATION, Bucknell University.

  • The MSDS HyperGlossary: Carboxylic Acid, Interactive Learning Paradigms, Incorporated.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency.

  • Emergency and Spill Response Procedures, Auburn University.

  • What PPE Should You Wear When Handling Acid 2026?, LeelineWork.

  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois Urbana-Champaign.

  • Chemical Spill Response, Augusta University.

  • Organic Solvents, University of North Carolina at Chapel Hill Environment, Health and Safety.

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide, Benchchem.

  • I have a chemical spill in the lab, what should I do?, BC Knowledge for Employees, Brooklyn College.

  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid, Fisher Scientific.

  • Chemical Spills - Emergency Management, Florida State University.

  • Safety equipment, PPE, for handling acids, Quicktest.

  • Chemical Spill Procedures, Environmental Health & Safety, University of Toronto.

  • Acid Resistant PPE: Safety for Chemical Workers, Accio.

  • A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents, Benchchem.

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, ACS Chemical Health & Safety.

  • Safety Data Sheet - Perfluoro-3-methoxypropanoic Acid, Cayman Chemical.

  • Fluorinated Aromatic Compounds, ResearchGate.

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks, PMC, National Institutes of Health.

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale, CHIMIA.

  • SAFETY DATA SHEET - 3-(p-Methoxyphenyl)propionic acid, Fisher Scientific.

  • SAFETY DATA SHEET - Propanoic acid, Thermo Fisher Scientific.

  • 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets, Echemi.

  • 3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET, Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.